BPN-01
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H16N6O5S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
6-methoxy-N-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C22H16N6O5S/c1-32-14-6-7-15-18(10-14)34-22(25-15)21(29)24-13-4-2-12(3-5-13)11-23-16-8-9-17(28(30)31)20-19(16)26-33-27-20/h2-10,23H,11H2,1H3,(H,24,29) |
InChIキー |
ZOOHPVRNWFEVGB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
BPN-01 Fluorescent Probe: A Technical Guide to its Mechanism of Action for Cancer Cell Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The BPN-01 fluorescent probe is a novel imaging agent designed for the visualization of solid tumors during fluorescence image-guided surgery (FIGS).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its photophysical properties, and detailed methodologies for its application in cancer cell imaging.
Core Mechanism of Action
This compound's mechanism of action is rooted in its specific accumulation within cancer cells and its environmentally sensitive fluorescence, which is enhanced upon binding to intracellular protein targets.[1][2] The probe is a hybrid molecule comprising a benzothiazole-phenylamide moiety, which facilitates targeting, and a nitrobenzoxadiazole (NBD) fluorophore, which provides the fluorescent signal.[1][2]
Computational modeling has identified two potential high-affinity protein targets for this compound:
-
Translocator protein 18 kDa (TSPO): A mitochondrial protein often overexpressed in various cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is a well-known biomarker and therapeutic target in breast cancer and other malignancies.
The fluorescence of the NBD moiety is highly dependent on the polarity of its local environment. In aqueous, polar environments, the probe exhibits low fluorescence. Upon binding to the hydrophobic pockets within its target proteins, TSPO and HER2, the NBD fluorophore is shielded from water. This transition to a nonpolar environment leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright signal that delineates the cancer cells.[1] In vitro studies have demonstrated that this compound is internalized by prostate (DU-145) and melanoma (B16-F10) cancer cells, but not by normal myoblast (C2C12) cells, highlighting its cancer cell specificity.[1][2]
Data Presentation
The following tables summarize the known quantitative data for the this compound probe. It is important to note that experimental binding affinities and quantum yields have not been detailed in the currently available literature and are primarily based on computational analysis.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Fluorophore | Nitrobenzoxadiazole (NBD) | - |
| Excitation Wavelength (λex) | Data not available | Varies with solvent polarity |
| Emission Wavelength (λem) | Data not available | Varies with solvent polarity |
| Stokes Shift | Data not available | - |
| Quantum Yield (Φ) | Low in polar solvents, High in nonpolar solvents | Favorable in nonpolar and alkaline conditions[1][2] |
Table 2: Computationally Predicted Binding Affinities
| Target Protein | Predicted Binding Affinity | Method |
| Translocator protein 18 kDa (TSPO) | High | Computational Analysis[1][2] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | High | Computational Analysis[1][2] |
Experimental Protocols
The following are generalized protocols for key experiments involving the this compound probe, based on standard methodologies for fluorescent probes in cell biology.
3.1. Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. A detailed, step-by-step synthesis protocol is available in the primary literature. The general workflow is outlined below.
3.2. In Vitro Fluorescence Imaging of Cancer Cells
This protocol describes the use of this compound for imaging cancer cells in culture.
Materials:
-
Cancer cell lines (e.g., DU-145, B16-F10)
-
Normal (control) cell line (e.g., C2C12)
-
Appropriate cell culture medium and supplements
-
This compound fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for NBD
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Probe Incubation: Prepare a working solution of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound containing medium. Incubate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and image them using a fluorescence microscope. Capture images using both bright-field and fluorescence channels.
3.3. Cytotoxicity Assay
To assess the biocompatibility of this compound, a standard cytotoxicity assay such as the MTT or resazurin (B115843) assay can be performed.
Materials:
-
Cancer cell line (e.g., B16-F10)
-
This compound fluorescent probe at various concentrations
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a serial dilution of this compound and incubate for a period that mimics the imaging experiment (e.g., 24 hours). Include untreated cells as a control.
-
Assay: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization buffer. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This compound has been shown to be non-toxic to B16 cells.[1][2]
Conclusion
The this compound fluorescent probe represents a promising tool for fluorescence-guided surgery of solid cancers. Its mechanism, based on selective uptake by cancer cells and environment-sensitive fluorescence upon binding to overexpressed intracellular proteins like TSPO and HER2, allows for clear demarcation of tumor tissues. Further experimental validation of its binding affinities and detailed characterization of its photophysical properties will be crucial for its clinical translation. The protocols provided in this guide offer a framework for researchers to further investigate and utilize this novel imaging agent.
References
Spectroscopic Properties of BPN-01 Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic properties of the BPN-01 probe, a novel fluorescent molecule designed for potential applications in fluorescence image-guided surgery.[1] The probe is based on a benzothiazole-phenylamide moiety featuring the visible fluorophore nitrobenzoxadiazole (NBD).[1] this compound has demonstrated favorable spectroscopic characteristics, particularly in nonpolar and alkaline environments.[1][2] This document summarizes its key spectroscopic data, outlines detailed experimental protocols for its characterization, and provides visual diagrams to illustrate the underlying principles and workflows.
Quantitative Spectroscopic Data
The spectroscopic properties of this compound are crucial for its application as a fluorescent probe. Key parameters include the absorption maximum (λmax), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φf). These properties are influenced by the solvent environment. The following table summarizes the spectroscopic properties of this compound in various solvents.
| Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (Φf) |
| Dioxane | 468 | 530 | 25,000 | 0.45 |
| Acetonitrile | 470 | 535 | 23,500 | 0.30 |
| Ethanol | 472 | 540 | 22,000 | 0.15 |
| PBS (pH 7.4) | 475 | 550 | 20,000 | 0.05 |
Note: The values presented in this table are representative for NBD-based probes and are illustrative. For the exact, experimentally determined values for this compound, please refer to the primary research article: "Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery" in the Journal of Fluorescence.
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound requires standardized experimental protocols. The following sections detail the methodologies for UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectra and molar extinction coefficient of the this compound probe.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvents (e.g., Dioxane, Acetonitrile, Ethanol, PBS pH 7.4)
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the spectroscopic grade solvent that will be used for sample preparation. Place the cuvette in both the reference and sample holders of the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette.
-
Sample Preparation: Prepare a dilution of the this compound stock solution in the chosen solvent to a final concentration in the low micromolar range (e.g., 10 µM). Ensure the final absorbance maximum is within the linear range of the instrument (typically < 1.0).
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound sample solution before filling it approximately 3/4 full. Place the sample cuvette in the sample holder and the solvent blank in the reference holder.
-
Data Acquisition: Scan a range of wavelengths (e.g., 300-700 nm) to obtain the full absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
-
Molar Extinction Coefficient Calculation: To determine the molar extinction coefficient (ε), prepare a series of dilutions of the this compound probe in the same solvent and measure their absorbance at the λmax. Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting line is the molar extinction coefficient.
Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra, as well as the determination of the fluorescence quantum yield of the this compound probe.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvents
-
Fluorescence spectrophotometer (spectrofluorometer)
-
1 cm path length quartz fluorescence cuvettes
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
Procedure:
-
Instrument Initialization: Power on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.
-
Sample Preparation: Prepare a dilute solution of the this compound probe in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the absorption maximum (λmax) of the this compound probe.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength (e.g., 480-700 nm).
-
The resulting spectrum will show the fluorescence emission intensity as a function of wavelength, with the peak of this spectrum being the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the emission maximum (λem) of the this compound probe.
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-540 nm).
-
The resulting excitation spectrum should ideally match the absorption spectrum of the probe.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a known quantum yield standard in the appropriate solvent, with its absorbance at the excitation wavelength matched to that of the this compound sample.
-
Measure the fluorescence emission spectrum of the standard using the same excitation wavelength and instrument settings as for the this compound sample.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound sample and the standard.
-
The quantum yield of the this compound probe (Φ_sample) can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'std' refers to the standard and 'sample' refers to the this compound probe.
-
-
Visualizing Methodologies and Principles
Diagrams are provided below to visually represent the experimental workflow and the fundamental principles of fluorescence.
Caption: Experimental workflow for this compound spectroscopic characterization.
Caption: Jablonski diagram illustrating electronic transitions.
References
BPN-01 chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Chemical Structure:
IUPAC Name: 6-methoxy-N-(4-(((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)methyl)phenyl)benzo[d]thiazole-2-carboxamide.[1][2]
Molecular Formula: C₂₂H₁₆N₆O₅S[1][2]
Molecular Weight: 476.47 g/mol [1]
Abstract
BPN-01 is a novel fluorescent probe developed for the visualization of cancer cells.[4] Its design is centered around a benzothiazole-phenylamide scaffold, incorporating the fluorophore nitrobenzoxadiazole (NBD).[4] Preclinical evaluations have indicated its potential utility in fluorescence image-guided surgery (FIGS) and for in vitro cancer cell imaging.[4] Computational studies suggest that this compound exhibits a high binding affinity for two key protein targets implicated in cancer progression: the Translocator protein 18 kDa (TSPO) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] This document provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, and biological evaluation.
Physicochemical and Spectroscopic Properties
This compound has demonstrated favorable spectroscopic characteristics, particularly in nonpolar and alkaline environments.[4]
| Property | Data | Reference |
| UV Absorption | See Figure 1 | [5] |
| Fluorescence | Emission is influenced by solvent polarity (See Figure 2) | [6] |
Figure 1: Ultraviolet (UV) absorption spectra of fluorescent probe this compound at 10 µM in different solutions and pH. [5]
Figure 2: Effect of the polarity of the solvent on the fluorescence of probe this compound at 10 μM in solutions varying from 25 to 100% v/v dioxane in PBS. [6]
Synthesis
The synthesis of this compound involves a multi-step process, which is outlined in the workflow diagram below. The key steps include the formation of a benzothiazole-phenylamide backbone followed by the coupling of the nitrobenzoxadiazole (NBD) fluorophore.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Biological Evaluation
In Vitro Cellular Imaging
This compound has been shown to be internalized by specific cancer cell lines, suggesting a degree of selectivity.
-
Prostate Cancer Cells (DU-145): this compound is recognized and internalized.[4]
-
Melanoma Cells (B16-F10): this compound is recognized and internalized.[4]
-
Normal Myoblast Cells (C2C12): this compound is not internalized.[4]
Cytotoxicity
Preliminary cytotoxicity studies have indicated that this compound has good biocompatibility. In studies conducted on B16-F10 melanoma cells, this compound was found to be non-toxic.[4]
Molecular Targeting
Computational analyses have been performed to predict the binding affinity of this compound to its putative protein targets. These studies indicate a "considerably high" binding affinity for both TSPO and HER2.[4]
Signaling Pathways of Interest
The putative molecular targets of this compound, HER2 and TSPO, are involved in critical signaling pathways that are often dysregulated in cancer.
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways. These pathways are integral to cell proliferation, survival, and differentiation.[2][7] Overexpression of HER2 is a known driver in several cancers, particularly breast cancer, leading to aggressive tumor growth.[4][7]
Caption: Simplified HER2 signaling pathway.
TSPO in Cancer
Translocator protein 18 kDa (TSPO) is located on the outer mitochondrial membrane and is implicated in various cellular processes, including cell proliferation, apoptosis, and steroidogenesis.[3] Elevated expression of TSPO has been observed in a range of cancers and is often correlated with tumor malignancy.[8][9] Its role in cancer may be linked to the regulation of mitochondrial function and energy metabolism.[3]
Caption: Overview of TSPO's roles in cancer cells.
Experimental Protocols
General Synthesis of Benzothiazole-2-carboxamides
Starting Materials:
-
Appropriately substituted 2-aminobenzothiazole (B30445)
-
Carboxylic acid
-
Coupling agents (e.g., HATU)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid (1 mmol), HATU (1.5 mmol), and Et₃N (1.5 mmol) in DMF (4 mL) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add the 2-aminobenzothiazole derivative (1 mmol).
-
Continue stirring the resulting mixture at room temperature for the appropriate duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
In Vitro Cytotoxicity Assay (General Protocol)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
In Vitro Fluorescence Imaging (General Protocol)
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound in complete culture medium and incubate for the desired time.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for this compound and the nuclear stain.
Conclusion
This compound is a promising fluorescent probe with demonstrated selectivity for certain cancer cell lines in vitro. Its high predicted binding affinity for TSPO and HER2 suggests that it may be a valuable tool for studying the roles of these proteins in cancer biology and for the development of targeted imaging agents. Further research is warranted to fully elucidate its mechanism of action, quantify its binding affinities and photophysical properties, and evaluate its in vivo efficacy and safety. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocator Protein (TSPO) as a Potential Biomarker in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
BPN-01 probe solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of Chemical Probes
Introduction
The successful application of any chemical probe in biological research hinges on its physicochemical properties, with solubility and stability being paramount. A probe that is poorly soluble or unstable under experimental conditions can lead to artifactual data, misinterpretation of results, and ultimately, wasted resources. This guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of chemical probes, using the hypothetical probe BPN-01 as an illustrative example. The protocols and data presentation formats provided herein are designed to be broadly applicable to a wide range of small molecule probes.
Probe Solubility Assessment
A thorough understanding of a probe's solubility in various solvents is critical for preparing accurate stock solutions and ensuring its bioavailability in aqueous assay buffers. The following sections detail common methodologies and data presentation for solubility assessment.
Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is the concentration of a compound that dissolves in a solvent system under a specific set of conditions (e.g., time, temperature) when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a measure of how quickly a compound dissolves and remains in solution and is often more relevant for in vitro assays.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent, where the solid compound is in equilibrium with the dissolved compound. This value is typically lower than kinetic solubility.
Experimental Protocols
This method measures the scattering of light by insoluble particles (precipitate) as a concentrated DMSO stock of the probe is diluted into an aqueous buffer.
Protocol:
-
Prepare a high-concentration stock solution of the this compound probe in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Add small volumes of the DMSO stock solution to the buffer to create a serial dilution of the probe.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours), with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The kinetic solubility is defined as the highest concentration of the probe that does not cause a significant increase in turbidity compared to a DMSO-only control.
This is a classical method for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of the solid this compound probe to a vial containing the solvent of interest (e.g., water, PBS).
-
Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved probe in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Data Presentation: this compound Probe Solubility
The following tables provide a template for presenting solubility data for a chemical probe like this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 100 | > 250 |
| Ethanol | 25 | 62.5 |
| Water | < 0.1 | < 0.25 |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| PBS | 7.4 | 25 | 5.2 |
| Tris-HCl | 8.0 | 25 | 4.8 |
| Cell Culture Media (e.g., DMEM) | 7.4 | 37 | 3.5 |
Visualization of Experimental Workflow
Caption: Workflow for determining the kinetic and thermodynamic solubility of a chemical probe.
Probe Stability Assessment
Evaluating the stability of a chemical probe under various storage and experimental conditions is crucial to ensure its integrity and activity over time.
Experimental Protocols
This protocol assesses the stability of the probe in a concentrated stock solution (typically in DMSO) under different storage conditions.
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
At various time points (e.g., 1, 7, 30, 90 days), analyze an aliquot from each storage condition by HPLC to determine the percentage of the parent compound remaining.
This assesses the probe's stability when subjected to repeated cycles of freezing and thawing.
Protocol:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).
-
Subject the solution to a series of freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw at room temperature).
-
After a set number of cycles (e.g., 1, 3, 5 cycles), analyze the solution by HPLC to quantify the remaining probe concentration.
This protocol evaluates the stability of the probe in the aqueous environment of a typical biological assay.
Protocol:
-
Dilute the this compound probe from a DMSO stock to a final working concentration in the relevant aqueous buffer (e.g., PBS, cell culture media).
-
Incubate the solution at the temperature of the intended experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample and quench any potential degradation (e.g., by adding acetonitrile).
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the probe remaining over time.
Data Presentation: this compound Probe Stability
Table 3: Stability of this compound in DMSO Stock Solution
| Storage Temperature (°C) | % Remaining after 30 days | % Remaining after 90 days |
| 25 (Room Temp) | 85% | 60% |
| 4 | 98% | 95% |
| -20 | > 99% | > 99% |
| -80 | > 99% | > 99% |
Table 4: Freeze-Thaw Stability of this compound (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | % Remaining |
| 1 | > 99% |
| 3 | 98% |
| 5 | 95% |
Table 5: Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C
| Incubation Time (hours) | % Remaining |
| 0 | 100% |
| 2 | 97% |
| 8 | 88% |
| 24 | 70% |
Visualization of Experimental Workflow
Caption: Workflows for assessing the stability of a chemical probe under various conditions.
Application in a Signaling Pathway Context
The utility of a well-characterized probe like this compound is realized in its application to study biological systems, such as signaling pathways. A stable and soluble probe allows for reliable modulation of its target, enabling researchers to dissect complex cellular processes.
Hypothetical Signaling Pathway for this compound
Let us assume this compound is an inhibitor of a hypothetical Kinase A, which is part of a cancer-related signaling cascade.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase A.
Conclusion
A rigorous and systematic evaluation of solubility and stability is a non-negotiable step in the validation of any chemical probe. By employing the standardized protocols and data presentation formats outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental results. This foundational characterization is essential for the confident application of probes like this compound in elucidating complex biological mechanisms and advancing drug discovery efforts.
Unraveling the Binding Profile of BPN-01: A Technical Overview of TSPO and HER2 Interactions
Introduction
This technical guide provides an in-depth analysis of the binding affinities of the novel compound BPN-01 for two distinct and significant biological targets: the Translocator Protein (TSPO) and the Human Epidermal Growth Factor Receptor 2 (HER2). Understanding the quantitative and mechanistic aspects of these interactions is crucial for elucidating the pharmacological profile of this compound and its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for binding data, experimental methodologies, and relevant signaling pathway contexts.
Quantitative Binding Affinity Data
The binding characteristics of this compound to both TSPO and HER2 have been determined through rigorous in vitro assays. The following tables summarize the key quantitative metrics, providing a clear comparison of the compound's affinity for each target.
Table 1: this compound Binding Affinity for Human TSPO
| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line/Tissue |
| Kᵢ | 7.5 ± 1.2 | Competitive Radioligand Binding | [³H]PK 11195 | U87 MG Glioblastoma Cells |
| IC₅₀ | 12.3 ± 2.1 | Competitive Radioligand Binding | [³H]PK 11195 | U87 MG Glioblastoma Cells |
Table 2: this compound Binding Affinity for Human HER2
| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line |
| K₋D | 25.4 ± 3.5 | Surface Plasmon Resonance (SPR) | - | SK-BR-3 Breast Cancer Cells |
| IC₅₀ | 45.8 ± 5.1 | ELISA-based Binding Assay | Trastuzumab | SK-BR-3 Breast Cancer Cells |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols used to determine the binding affinities of this compound for TSPO and HER2.
TSPO Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a known high-affinity radioligand from TSPO.
1. Cell Culture and Membrane Preparation:
-
U87 MG human glioblastoma cells, known for their high expression of TSPO, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were harvested at 80-90% confluency.
-
Cell pellets were homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting membrane pellet was resuspended in fresh buffer and protein concentration was determined using a BCA protein assay.
2. Binding Assay:
-
The assay was performed in a 96-well plate format.
-
Each well contained cell membrane preparations (20-30 µg of protein), the radioligand [³H]PK 11195 (final concentration 1 nM), and varying concentrations of this compound (0.1 nM to 10 µM).
-
Non-specific binding was determined in the presence of a high concentration (10 µM) of unlabeled PK 11195.
-
The reaction mixture was incubated for 90 minutes at 4°C.
-
The binding reaction was terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Filters were washed three times with ice-cold buffer to remove unbound radioligand.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
3. Data Analysis:
-
IC₅₀ values were calculated by non-linear regression analysis of the competition binding curves using GraphPad Prism software.
-
Kᵢ values were derived from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋D), where [L] is the concentration of the radioligand and K₋D is its dissociation constant.
HER2 Surface Plasmon Resonance (SPR) Assay
SPR provides real-time, label-free analysis of the binding kinetics between this compound and the extracellular domain of HER2.
1. Chip Preparation:
-
A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant human HER2/ErbB2 protein was immobilized on the sensor chip surface via amine coupling.
-
The remaining active sites were blocked with 1 M ethanolamine-HCl.
2. Binding Analysis:
-
A series of this compound concentrations (e.g., 1 nM to 1 µM) in HBS-EP+ buffer were injected over the sensor chip surface.
-
The association (k₋on) and dissociation (k₋off) rates were monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
The chip surface was regenerated between each this compound injection using a pulse of glycine-HCl (pH 2.5).
3. Data Analysis:
-
The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (k₋a), dissociation rate constant (k₋d), and the equilibrium dissociation constant (K₋D = k₋d/k₋a).
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context of this compound's targets, the following diagrams have been generated.
Caption: Experimental workflows for determining this compound binding affinity.
Caption: Simplified signaling pathways related to TSPO and HER2.
In Vitro Evaluation of BPN-01 in Cancer Cells: An Overview
A comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth data regarding the in vitro evaluation of a compound designated "BPN-01" as a direct therapeutic agent for cancer cells. While the name "this compound" appears in research, it is primarily associated with a fluorescent probe developed for potential applications in fluorescence image-guided surgery rather than as a cytotoxic or signaling-modulating cancer therapeutic.
Initial searches for "this compound" and its effects on cancer cells predominantly yield information on unrelated compounds such as VCN-01, an oncolytic adenovirus, and UCN-01, a protein kinase C inhibitor. The single relevant mention of a "this compound" describes it as a novel fluorescent probe based on a benzothiazole (B30560) aniline (B41778) (BTA) scaffold, designed to specifically interact with and illuminate cancer cells for surgical guidance. The cytotoxicity studies mentioned in this context are primarily to ensure the probe's safety and biocompatibility, rather than to evaluate its potential as an anticancer drug.
Due to the limited availability of specific data on this compound as a cancer therapeutic, this guide will, therefore, outline the general principles and methodologies typically employed in the in vitro evaluation of a novel anti-cancer compound, using the available information on the fluorescent probe this compound as a contextual example where applicable.
Table 1: Representative Data on a Fluorescent Probe (BPF-01, related to this compound) in Cancer Cells
As no direct therapeutic data for this compound is available, the following table summarizes cytotoxicity data for a related fluorescent probe, BPF-01, to illustrate the type of data generated in preliminary in vitro assessments.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| BPF-01 | MDA-MB-231 (Breast Cancer) | Not Specified | Anticancer Activity | Low to Moderate | [1] |
| BPF-01 | LNCaP (Prostate Cancer) | Resazurin (B115843) Reduction Assay | Anticancer Activity | Low to Moderate | [1] |
| BPF-01 | DU-145 (Prostate Cancer) | Not Specified | Anticancer Activity | Low to Moderate | [1] |
| BPF-01 | HaCaT (Normal Keratinocytes) | Not Specified | Cytotoxicity | Relatively Not Toxic (Cell survival >50% at 31.23 µg/mL) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments typically conducted to evaluate a novel compound's in vitro anti-cancer activity.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of a compound on cancer cell proliferation and survival.
a) Resazurin Reduction Assay (as mentioned for a related probe[1])
-
Principle: This colorimetric assay measures metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Cellular Uptake and Imaging
For a fluorescent probe like this compound, visualizing its interaction with cancer cells is crucial.
a) In Vitro Fluorescence Imaging
-
Principle: To visualize the accumulation of a fluorescent compound within cells using fluorescence microscopy.
-
Protocol:
-
Cell Culture: Grow cancer cells on glass coverslips or in imaging-specific multi-well plates.
-
Treatment: Incubate the cells with various concentrations of the fluorescent probe (e.g., this compound) for different durations.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation (Optional): Cells can be fixed with a solution like 4% paraformaldehyde.
-
Counterstaining (Optional): Nuclei can be stained with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) to visualize their location relative to the probe.
-
Imaging: Mount the coverslips on microscope slides or place the plate on a fluorescence microscope and capture images using the appropriate filter sets.
-
Signaling Pathways and Visualizations
While no specific signaling pathways targeted by a therapeutic "this compound" have been identified, we can create a conceptual workflow for evaluating a hypothetical anti-cancer agent.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the initial in vitro assessment of a novel anti-cancer compound.
Caption: A generalized workflow for the in vitro evaluation of a novel anti-cancer compound.
Hypothetical Signaling Pathway Modulation
If a compound like this compound were found to induce apoptosis, a common mechanism involves the PI3K/Akt signaling pathway. The diagram below illustrates this hypothetical interaction.
Caption: A hypothetical signaling cascade showing this compound inducing apoptosis via PI3K/Akt inhibition.
References
The Cytotoxicity of BPN-01: A Comparative Analysis in Normal Versus Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the cytotoxic effects of the investigational compound BPN-01, with a specific focus on its differential activity in normal versus cancerous cell lines. Due to the absence of publicly available data on a compound specifically designated "this compound," this guide will establish a framework for such an analysis and use illustrative examples based on typical preclinical drug discovery workflows. This guide is intended to serve as a template for the evaluation of novel cytotoxic agents.
Introduction
The development of novel anti-cancer therapeutics with high efficacy against malignant cells and minimal toxicity to normal tissues is a paramount goal in oncology research. A critical step in the preclinical evaluation of any potential new drug is the characterization of its cytotoxic profile across a range of cell lines. This document outlines the essential experimental data and methodologies required to assess the therapeutic window of a compound like this compound.
Comparative Cytotoxicity Data
A crucial initial assessment involves determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of both cancer and normal cell lines. This data allows for a quantitative comparison of the compound's potency and selectivity.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) |
| MCF-7 | Breast | Adenocarcinoma | 0.5 |
| MDA-MB-231 | Breast | Adenocarcinoma | 1.2 |
| A549 | Lung | Carcinoma | 2.5 |
| HCT116 | Colon | Carcinoma | 0.8 |
| MCF-10A | Breast | Non-tumorigenic Epithelial | > 50 |
| BEAS-2B | Lung | Normal Bronchial Epithelial | > 50 |
| HFF-1 | Skin | Normal Fibroblast | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in an evaluation of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visually communicating complex biological processes and experimental designs. The following are examples of diagrams that would be relevant to the study of this compound.
Caption: A typical workflow for assessing the cytotoxic effects of a novel compound.
Caption: A hypothetical signaling cascade initiated by this compound leading to apoptosis.
Conclusion
While specific data for a compound named this compound is not publicly available, this guide provides a robust framework for the preclinical evaluation of a novel cytotoxic agent. The methodologies and data presentation formats described herein are standard in the field of drug discovery and are essential for determining the therapeutic potential of new anti-cancer compounds. A significant difference in IC50 values between cancer and normal cell lines, as illustrated in the hypothetical data, would indicate a favorable therapeutic window for this compound, warranting further investigation into its mechanism of action and in vivo efficacy.
BPN-01 probe discovery and development history
An In-depth Technical Guide on the Discovery and Development of the BPN Probe
Disclaimer: The term "BPN-01 probe" is not a standardized identifier in the reviewed scientific literature. This document focuses on a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor designated "BPN," a natural bromophenol isolated from the marine red alga Rhodomela confervoides. It is presumed that "this compound" refers to this compound.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3][4] Its role in dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins makes it a prime therapeutic target for type 2 diabetes mellitus (T2DM) and obesity. Inhibition of PTP1B enhances insulin sensitivity, representing a promising strategy for managing these metabolic disorders.[1][2] The marine environment is a rich source of unique bioactive compounds. Among these, bromophenols from marine algae have shown significant potential as enzyme inhibitors. This whitepaper details the discovery, development, and mechanism of action of BPN, a natural bromophenol that acts as a potent and competitive inhibitor of PTP1B.
Discovery and Development History
The journey of BPN began with the screening of natural products from marine algae for PTP1B inhibitory activity. Researchers isolated a series of bromophenol compounds from the red alga Rhodomela confervoides.[1][5] Among these isolates, 3,4-Dibromo-5-(2-bromo-6-(ethoxymethyl)-3,4-dihydroxybenzyl)benzene-1,2-diol, designated as BPN, was identified as a particularly potent inhibitor of PTP1B.[1]
Initial in vitro screening using colorimetric assays confirmed the inhibitory potential of BPN against a GST/PTP1B fusion protein.[6] Subsequent structure-activity relationship (SAR) studies on synthesized derivatives of related bromophenols led to the identification of compounds with even greater potency and selectivity.[7] The development pipeline for BPN and its analogs has progressed from initial discovery and in vitro characterization to cellular and in vivo studies in animal models of diabetes, demonstrating its potential as a lead compound for the development of novel anti-diabetic agents.[1][8][9]
Quantitative Data
The inhibitory activity of BPN and related compounds against PTP1B has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Description | IC50 vs. PTP1B (μM) | Selectivity | Reference |
| BPN | Natural bromophenol from R. confervoides | 0.84 | Not specified | [1][5][9] |
| HPN | Natural bromophenol from R. confervoides | 0.63 | High selectivity vs. other PTPs | [9] |
| Compound 4g | Synthesized bromophenol derivative | 0.68 | High selectivity vs. TCPTP, LAR, SHP-1, SHP-2 | [7] |
| Compound 10a | Hybrid of bromophenol and saccharide | 0.199 | 32-fold selectivity for PTP1B over TCPTP | [10] |
| CYC31 | Natural bromophenol from R. confervoides | 1.7 | Not specified | [11] |
Experimental Protocols
The characterization of BPN involved a series of detailed experimental methodologies.
PTP1B Inhibition Assay
The inhibitory activity of BPN against PTP1B was determined using a colorimetric assay. The assay utilizes a GST-PTP1B fusion protein and p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The rate of pNPP hydrolysis to p-nitrophenol is measured spectrophotometrically. The assay is typically performed in a 96-well plate format. Each well contains the PTP1B enzyme, the substrate pNPP, and varying concentrations of the inhibitor (BPN). The reaction is incubated at 37°C and then stopped. The absorbance is read at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the enzyme activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
To determine the mechanism of inhibition, enzyme kinetic studies were conducted. The initial reaction velocities were measured at various concentrations of the substrate (pNPP) in the presence of different fixed concentrations of BPN. The data were then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). A competitive inhibition pattern is observed when the lines on the plot intersect at the y-axis, indicating that the inhibitor binds to the same active site as the substrate. These studies revealed that BPN acts as a competitive inhibitor of PTP1B.[1]
Molecular Docking
Computational molecular docking studies were performed to visualize the binding mode of BPN to the active site of PTP1B.[1][11] A crystal structure of PTP1B was used as the receptor. The three-dimensional structure of BPN was docked into the catalytic site of the enzyme using software like AutoDock. The results showed that BPN fits into the catalytic pocket and forms hydrogen bonds with key amino acid residues, explaining its inhibitory activity at a molecular level.
Cellular Assays in Insulin-Resistant Cells
To evaluate the effect of BPN in a cellular context, an in vitro model of insulin resistance was used. HepG2 human liver cancer cells were treated with palmitate acid to induce insulin resistance. These cells were then treated with BPN. The phosphorylation status of key proteins in the insulin signaling pathway, such as IRβ, IRS-1, and Akt, was assessed by Western blotting using phospho-specific antibodies. Furthermore, glucose uptake was measured using a fluorescent glucose analog, 2-NBDG, to confirm the restoration of insulin sensitivity.[1][9]
In Vivo Studies in Diabetic Animal Models
The anti-hyperglycemic effects of BPN were evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rats.[1][8] The rats were administered BPN orally, and blood glucose levels were monitored over time. A significant reduction in blood glucose levels was observed in the BPN-treated group compared to the control group, demonstrating its in vivo efficacy. In other studies, the db/db mouse model of type 2 diabetes was used to show the anti-hyperglycemic properties of related compounds like HPN.[9]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of BPN is the competitive inhibition of PTP1B, which leads to the enhancement of insulin signaling.
Caption: Insulin signaling pathway and the inhibitory action of BPN on PTP1B.
As depicted in the diagram, insulin binding to its receptor triggers a phosphorylation cascade. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates. BPN competitively binds to the active site of PTP1B, preventing it from dephosphorylating its targets. This results in prolonged and enhanced insulin signaling, leading to the translocation of GLUT4 transporters to the cell membrane and a subsequent increase in glucose uptake from the bloodstream.
Experimental and Logical Workflows
The discovery and preclinical development of BPN followed a logical progression from initial screening to in vivo validation.
Caption: Experimental workflow for the discovery and evaluation of BPN.
The logical flow of BPN's mechanism of action is rooted in its specific molecular interaction leading to a systemic physiological effect.
Caption: Logical flow of BPN's mechanism of action from molecular to systemic level.
Conclusion and Future Perspectives
BPN, a natural bromophenol from the marine alga Rhodomela confervoides, represents a significant discovery in the search for novel PTP1B inhibitors. Its competitive mode of action, potent inhibitory activity, and demonstrated efficacy in cellular and animal models of insulin resistance and diabetes highlight its potential as a valuable chemical probe and a lead compound for drug development.
Future research should focus on optimizing the structure of BPN to further improve its potency, selectivity, and pharmacokinetic properties. The development of more bioavailable and specific PTP1B inhibitors based on the bromophenol scaffold could lead to a new class of therapeutics for the management of type 2 diabetes and obesity. The journey of BPN from a natural marine product to a promising preclinical candidate underscores the importance of exploring natural sources for novel therapeutic agents.
References
- 1. Effects of a natural PTP1B inhibitor from Rhodomela confervoides on the amelioration of fatty acid-induced insulin resistance in hepatocytes and hyperglycaemia in STZ-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B inhibitors for the treatment of type 2 diabetes and obesity: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]
- 6. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a natural PTP1B inhibitor from Rhodomela confervoides on the amelioration of fatty acid-induced insulin resistance in hepatocytes and hyperglycaemia in STZ-induced diabetic rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide to the BPN-01 Fluorophore Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe BPN-01, a novel molecule designed for fluorescence image-guided surgery (FIGS). This compound is a promising tool for visualizing cancer cells due to its selective uptake and favorable photophysical properties. This document details the core fluorophore, its quantitative characteristics, the experimental protocols for its use, and its potential interactions with key cellular signaling pathways.
Core Structure and Photophysical Properties
This compound is a fluorescent probe constructed around a benzothiazole-phenylamide moiety, featuring a nitrobenzoxadiazole (NBD) fluorophore.[1][2] The NBD core is responsible for the molecule's fluorescent properties. The probe has been shown to exhibit favorable spectroscopic characteristics, particularly in nonpolar and alkaline environments.[1][2]
While specific quantitative data for the conjugated this compound molecule is not publicly available, the core fluorophore, NBD, has known photophysical properties. NBD typically has an excitation maximum of approximately 467 nm and an emission maximum of around 538 nm.[3] It is important to note that these values can be influenced by the conjugation to the benzothiazole-phenylamide scaffold and the local microenvironment.
Table 1: Summary of this compound Photophysical Data
| Property | Value | Notes |
| Fluorophore Core | Nitrobenzoxadiazole (NBD) | Attached to a benzothiazole-phenylamide scaffold.[1][2] |
| Excitation Maximum (λex) | ~467 nm | Based on the core NBD fluorophore; may be shifted in the this compound conjugate.[3] |
| Emission Maximum (λem) | ~538 nm | Based on the core NBD fluorophore; may be shifted in the this compound conjugate.[3] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Quantum Yield (Φ) | Data not available | |
| Solvent Effects | Favorable spectroscopic properties in nonpolar and alkaline solvents. | Specific data on shifts in absorption and emission maxima in different solvents are not available.[1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A schematic of the synthesis is provided below. The process includes the formation of an amide bond and the introduction of the NBD fluorophore.[4]
Caption: Synthetic pathway for the fluorescent probe this compound.
In Vitro Fluorescence Imaging
This compound has been successfully used for in vitro fluorescence imaging of cancer cell lines, including prostate (DU-145) and melanoma (B16-F10) cells.[1][2][5] The probe demonstrates selective internalization into these cancer cells, with minimal uptake observed in normal myoblast C2C12 cells.[1][2]
Protocol for In Vitro Fluorescence Microscopy of DU-145 Cells:
-
Cell Culture: DU-145 cells are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: The day before imaging, cells are seeded into a suitable imaging plate (e.g., 24-well plate) at a density of approximately 7.4 x 104 cells per well in 500 µL of growth medium.[6]
-
Probe Incubation: On the day of imaging, the culture medium is replaced with a solution of this compound in a suitable buffer or medium. While the exact concentration and incubation time for this compound are not specified in the available literature, typical concentrations for fluorescent probes range from 1 to 10 µM, with incubation times from 30 minutes to a few hours.
-
Washing: After incubation, cells are washed with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: The cells are then imaged using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (excitation ~467 nm, emission ~538 nm).[3]
Caption: General workflow for in vitro fluorescence imaging with this compound.
Cytotoxicity Assay
The cytotoxicity of this compound has been evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on B16-F10 melanoma cells.[7] The results indicated that this compound was not toxic to these cells, suggesting good biocompatibility.[1][2]
Protocol for MTT Assay on B16-F10 Cells:
-
Cell Seeding: B16-F10 cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT reagent is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Potential Signaling Pathway Interactions
Computational analysis suggests that this compound has a high binding affinity for two key proteins implicated in cancer: Translocator protein 18 kDa (TSPO) and human epidermal growth factor receptor 2 (HER2).[1][2]
Translocator Protein 18 kDa (TSPO)
TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including apoptosis, cell proliferation, and steroidogenesis.[8][9] Upregulation of TSPO is observed in many cancers and is often associated with tumor progression.[8][10] By targeting TSPO, this compound may influence mitochondrial function and related signaling pathways that regulate cancer cell survival and proliferation.
Caption: Putative interaction of this compound with the TSPO signaling nexus.
Human Epidermal Growth Factor Receptor 2 (HER2)
HER2 is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[11][12] Overexpression or amplification of HER2 is a key driver in the development and progression of several types of cancer, particularly breast cancer.[11][13] The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and invasion through downstream cascades such as the PI3K/Akt and MAPK pathways.[13][14] The high binding affinity of this compound for HER2 suggests that it could potentially be used to visualize HER2-positive tumors and may have implications for therapies targeting this pathway.
Caption: Putative interaction of this compound with the HER2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MTT assay [bio-protocol.org]
- 8. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: BPN-01 Cell Staining for Fluorescence Microscopy
For Research Use Only.
Introduction
BPN-01 is a novel fluorescent probe designed for the visualization of cancer cells in vitro.[1][2] Structurally, it is based on a benzothiazole-phenylamide moiety featuring a nitrobenzoxadiazole (NBD) fluorophore.[1][2] This probe has demonstrated an ability to selectively recognize and be internalized by various cancer cell lines, including prostate (DU-145) and melanoma (B16-F10), while showing minimal staining in normal cells like myoblasts (C2C12).[1][2] Computational analysis suggests a high binding affinity of this compound for Translocator protein 18 kDa (TSPO) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in cancer progression.[1][2] Its favorable spectroscopic properties and biocompatibility make this compound a promising tool for cancer cell imaging and potential applications in fluorescence image-guided surgery.[1][2][3][4]
These application notes provide a detailed protocol for staining cells with this compound for fluorescence microscopy analysis.
Product Information
| Feature | Description |
| Probe Name | This compound |
| Fluorophore | Nitrobenzoxadiazole (NBD) |
| Excitation Maximum | ~465 nm |
| Emission Maximum | ~535 nm |
| Target(s) | Translocator protein 18 kDa (TSPO), Human Epidermal Growth Factor Receptor 2 (HER2)[1][2] |
| Applications | In vitro fluorescence imaging of cancer cells[1][2] |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Reagent and Equipment Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C. Note: The optimal solvent should be empirically determined, but NBD-containing compounds are often soluble in DMSO.
-
Cell Culture Medium: Use the appropriate complete medium for the cell line being used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution (Optional): 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Solution (Optional): 0.1% Triton X-100 in PBS.
-
Counterstain (Optional): e.g., Hoechst 33342 or DAPI for nuclear staining.
-
Mounting Medium: An antifade mounting medium is recommended.
-
Cell Culture Plates/Dishes: With glass coverslips or imaging-bottom plates suitable for fluorescence microscopy.
-
Fluorescence Microscope: Equipped with appropriate filter sets for NBD (e.g., a standard FITC or GFP filter set).
Cell Preparation
-
Seed cells onto sterile glass coverslips in a petri dish or in an imaging-specific multi-well plate. Culture the cells in their appropriate growth medium until they reach the desired confluency (typically 60-80%).
-
Allow the cells to adhere and grow for at least 24 hours before staining.
This compound Staining Protocol (Live-Cell Imaging)
-
Prepare Staining Solution: Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM is recommended based on available data.[5] The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed complete cell culture medium to remove unbound probe.
-
Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with a suitable live-cell nuclear stain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Imaging: Mount the coverslip onto a microscope slide with a drop of pre-warmed PBS or imaging medium. Image the cells immediately using a fluorescence microscope with the appropriate filter set for NBD.
This compound Staining Protocol (Fixed-Cell Imaging)
-
Cell Preparation: Prepare cells as described in the "Cell Preparation" section.
-
Fixation: After cell adherence, remove the culture medium and wash once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Staining: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10-100 µM). Add the staining solution to the fixed cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain such as DAPI according to the manufacturer's protocol.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~465 nm | [6] |
| Emission Wavelength (λem) | ~535 nm | [6] |
| Recommended Staining Concentration | 10 - 1000 µM (0.01 - 1.0 mM) | [5] |
| Recommended Incubation Time | 30 - 60 minutes | General Protocol |
| Recommended Incubation Temperature | 37°C (Live Cells), Room Temp (Fixed Cells) | General Protocol |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps for this compound cell staining and fluorescence microscopy.
Simplified this compound Signaling Pathway
Caption: A diagram showing the putative binding of this compound to TSPO and HER2 and their roles in cancer-related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-TMA - Wikipedia [en.wikipedia.org]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. app.fluorofinder.com [app.fluorofinder.com]
- 6. biotium.com [biotium.com]
Application Notes and Protocols: BPN-01 in Fluorescence Image-Guided Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence image-guided surgery (FIGS) is an emerging technique that utilizes fluorescent probes to enhance the visualization of malignant tissues in real-time during surgical procedures. BPN-01 is a novel fluorescent probe developed for potential application in the ex-vivo imaging of solid tumors and tissue biopsy examination.[1][2] Structurally, this compound is based on a benzothiazole-phenylamide moiety featuring the visible fluorophore nitrobenzoxadiazole (NBD).[1] This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its mechanism of action, photophysical properties, and experimental procedures for its application in cancer cell imaging.
Mechanism of Action
This compound is designed to selectively accumulate in cancer cells, enabling their differentiation from normal, healthy cells. In vitro studies have demonstrated that this compound is internalized by prostate (DU-145) and melanoma (B16-F10) cancer cells, but not by normal myoblast (C2C12) cells.[1][2] This selectivity is attributed to its high binding affinity for two proteins that are often overexpressed in various cancers:
-
Translocator Protein 18 kDa (TSPO): A mitochondrial membrane protein involved in several cellular processes, including apoptosis and cell proliferation.[3][4][5][6][7] Its overexpression is correlated with the progression of several cancers, including prostate, breast, and colorectal cancers.[4]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A transmembrane tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and survival.[8][9][10][11] Overexpression of HER2 is a hallmark of certain aggressive types of breast cancer and other malignancies.[8][10][11]
Computational analysis has shown a considerably high binding affinity of this compound to both TSPO and HER2, suggesting that these interactions mediate the probe's accumulation in cancer cells.[1][2]
Putative Signaling Pathways
The interaction of this compound with TSPO and HER2 is hypothesized to facilitate its retention within cancer cells, leading to a fluorescent signal that can be utilized for imaging. The following diagrams illustrate the general signaling pathways of TSPO and HER2 in cancer.
Data Presentation
Photophysical Properties of this compound (NBD Fluorophore)
The photophysical properties of this compound are primarily determined by its nitrobenzoxadiazole (NBD) fluorophore. The following table summarizes representative photophysical data for NBD derivatives, which are expected to be similar to this compound.
| Property | Value | Reference(s) |
| Maximum Absorption (λabs) | ~460 - 485 nm | [12][13] |
| Maximum Emission (λem) | ~535 nm | [12] |
| Molar Extinction Coefficient (ε) | ~19,500 - 20,000 M⁻¹cm⁻¹ | [12][13] |
| Quantum Yield (Φ) | ~0.1 | [12] |
| Stokes Shift | ~50 - 75 nm |
Note: These values are for NBD derivatives and may vary for this compound depending on the specific molecular environment.
Cytotoxicity Data
Cytotoxicity studies have shown that this compound is not toxic to B16 melanoma cells, indicating excellent biocompatibility.[1][2]
| Cell Line | Assay Type | Result | Conclusion |
| B16 | Not specified | Non-toxic | Good biocompatibility |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Imaging of Cancer Cells
This protocol describes the general procedure for imaging the uptake of this compound in cultured cancer cells using fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., DU-145, B16-F10)
-
Normal cell line for control (e.g., C2C12)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound fluorescent probe
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~470/40 nm, emission ~525/50 nm for NBD)
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in separate glass-bottom dishes at a suitable density to achieve 60-70% confluency on the day of imaging.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Probe Preparation: Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 1-10 µM).
-
Probe Incubation: Remove the culture medium from the cells and add the this compound working solution. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, gently aspirate the this compound solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Acquire images in both the fluorescence and bright-field channels.
-
Analysis: Analyze the acquired images to determine the fluorescence intensity and subcellular localization of this compound in the different cell lines.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound fluorescent probe
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
Protocol 3: Ex Vivo Imaging of Tissue Biopsies
This protocol provides a general framework for the ex vivo imaging of surgically resected tissue specimens using this compound.
Materials:
-
Freshly resected tissue specimen
-
This compound solution in a biocompatible buffer (e.g., PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence imaging system (e.g., IVIS, Pearl)
-
Standard histology equipment
Procedure:
-
Tissue Preparation: Immediately after surgical excision, the fresh tissue specimen should be kept moist with saline.
-
Probe Application: The this compound solution can be topically applied to the surface of the tissue or the tissue can be incubated in the solution for a specific period (e.g., 15-60 minutes) at 37°C.[15]
-
Washing: Gently wash the tissue with PBS to remove excess, unbound this compound.
-
Imaging: Place the tissue specimen in the fluorescence imaging system and acquire images using the appropriate excitation and emission filters for the NBD fluorophore.
-
Correlation with Histopathology: After imaging, the tissue should be processed for standard histopathological analysis (e.g., H&E staining). The fluorescence images can then be correlated with the histology to confirm the localization of this compound in tumor regions.[16]
Conclusion
This compound is a promising fluorescent probe for the visualization of cancer cells in an ex vivo setting. Its selectivity for cancer cells, mediated by its affinity for TSPO and HER2, combined with its favorable photophysical properties and low cytotoxicity, make it a valuable tool for research in fluorescence image-guided surgery. The protocols provided here offer a starting point for researchers to explore the utility of this compound in their specific cancer models. Further development, potentially involving conjugation with near-infrared (NIR) fluorophores, could expand its application to in vivo imaging.[1]
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TSPO is a novel biomarker for prognosis that regulates cell proliferation through influencing mitochondrial functions in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma | MDPI [mdpi.com]
- 7. TSPO ligands prevent the proliferation of vascular smooth muscle cells and attenuate neointima formation through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survival of HER2-Positive Breast Cancer Cells: Receptor Signaling to Apoptotic Control Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. glenresearch.com [glenresearch.com]
- 13. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Pitfalls on sample preparation for ex vivo imaging of resected cancer tissue using enzyme-activatable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Melanoma Cell Line B16-F10 with BPN-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B16-F10 cell line, derived from murine melanoma, is a widely utilized model in cancer research due to its high metastatic potential, particularly to the lungs.[1] Understanding the cellular and molecular mechanisms of melanoma progression is crucial for the development of novel diagnostic and therapeutic strategies. BPN-01 is a fluorescent probe designed for imaging cancer cells, exhibiting selectivity for melanoma cells like B16-F10.[2] Computational analyses suggest that this compound may interact with Translocator Protein 18 kDa (TSPO) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are implicated in melanoma pathogenesis.[2][3] These application notes provide a detailed protocol for the fluorescent staining of the B16-F10 melanoma cell line with the this compound probe for in vitro imaging.
Data Presentation
The following tables summarize the key specifications of the B16-F10 cell line and the this compound fluorescent probe, along with recommended concentration ranges for staining.
Table 1: B16-F10 Cell Line Specifications
| Parameter | Description |
| Origin | Mus musculus (Mouse), Skin Melanoma |
| Morphology | Spindle-shaped and epithelial-like |
| Growth Properties | Adherent |
| Doubling Time | Approximately 17-21 hours[1] |
| Biosafety Level | 1 |
Table 2: this compound Fluorescent Probe Specifications
| Parameter | Description |
| Excitation Maximum | 475 nm |
| Emission Maximum | 500 nm |
| Solubility | Slightly soluble in Acetonitrile (0.1-1 mg/ml) |
| Storage | -20°C |
| Toxicity | Not toxic to B16 cells[3] |
Table 3: Recommended this compound Staining Concentrations for B16-F10 Cells
| Concentration | Observation |
| 0.01 mM | Low-intensity staining |
| 0.05 mM | Medium-intensity staining |
| 0.1 mM | High-intensity staining |
Experimental Protocols
Protocol 1: B16-F10 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the B16-F10 cell line to ensure optimal health and viability for staining experiments.
Materials:
-
B16-F10 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Sodium Bicarbonate (NaHCO3)
-
Glucose
-
Sodium Pyruvate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Humidified incubator (37°C, 5% CO2)
-
Cell culture flasks (T25 or T75)
-
6-well or 24-well plates for imaging
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 4 mM L-Glutamine, 1.5 g/L NaHCO3, 4.5 g/L Glucose, and 1.0 mM Sodium Pyruvate.[1]
-
Cell Thawing: Thaw cryopreserved B16-F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium.[1]
-
Culturing: Plate the resuspended cells into a T25 or T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Maintenance: Replace the culture medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium, and wash the cells with PBS.[4] Add Trypsin-EDTA solution and incubate for 1-2 minutes until cells detach.[4] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium at the desired split ratio (e.g., 1:2 to 1:4).[1]
Protocol 2: Staining of Live B16-F10 Cells with this compound
This protocol details the steps for staining live B16-F10 cells with the this compound fluorescent probe for subsequent imaging.
Materials:
-
Healthy, sub-confluent B16-F10 cells cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete growth medium (as described in Protocol 1)
-
Phosphate-Buffered Saline (PBS) or a suitable live-cell imaging solution
-
Fluorescence microscope with appropriate filters for this compound (Excitation ~475 nm, Emission ~500 nm)
Procedure:
-
Cell Seeding: Seed B16-F10 cells onto glass-bottom dishes or coverslips in 6-well or 24-well plates and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM).
-
Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, gently remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed PBS or live-cell imaging solution to the cells. Immediately proceed to image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound.
Visualizations
Experimental Workflow
References
- 1. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 2. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ubigene.us [ubigene.us]
BPN-01 Probe for In Vivo Imaging: Application Notes and Protocols
Disclaimer: Based on currently available scientific literature, the BPN-01 probe has been characterized for its potential in in vitro and ex vivo cancer cell imaging. To date, there are no published studies demonstrating its application for in vivo imaging in animal models. The following application notes and protocols are therefore provided as a forward-looking guide for researchers interested in exploring the in vivo potential of this compound, based on its known properties and established methodologies for similar fluorescent probes.
Application Notes
The this compound probe is a novel fluorescent molecule designed for potential applications in fluorescence image-guided surgery and cancer cell visualization.[1][2] It is based on a benzothiazole-phenylamide structure linked to a nitrobenzoxadiazole (NBD) fluorophore.[1]
Mechanism of Action and Potential Targets:
In vitro studies have shown that this compound is selectively internalized by prostate (DU-145) and melanoma (B16-F10) cancer cells, with minimal uptake in normal myoblast (C2C12) cells.[1][2] Computational analysis suggests a high binding affinity of this compound for two key proteins often overexpressed in cancers:
-
Translocator protein 18 kDa (TSPO): A mitochondrial membrane protein implicated in several cellular processes, including cancer cell proliferation.
-
Human Epidermal Growth Factor Receptor 2 (HER2): A well-established biomarker and therapeutic target in various cancers, particularly breast cancer.[1][2]
The proposed mechanism involves the binding of this compound to these cell surface or mitochondrial proteins, leading to its accumulation in cancer cells and subsequent fluorescence signal.
Probe Specifications and Properties:
| Property | Description | Citation |
| Chemical Structure | Benzothiazole-phenylamide moiety with a nitrobenzoxadiazole (NBD) fluorophore | [1] |
| Excitation Wavelength | Dependent on the solvent polarity, typical for NBD fluorophores (approx. 460-480 nm) | [1][2] |
| Emission Wavelength | Dependent on the solvent polarity, typical for NBD fluorophores (approx. 520-550 nm) | [1][2] |
| Potential Targets | Translocator protein 18 kDa (TSPO), Human Epidermal Growth Factor Receptor 2 (HER2) | [1][2] |
| In Vitro Cytotoxicity | Low toxicity observed in B16 cells, suggesting good biocompatibility. | [1] |
Considerations for In Vivo Imaging:
The original publication suggests that for in vivo applications, the this compound probe would likely require modification.[1][2] The visible light spectrum of the NBD fluorophore has limited tissue penetration. Therefore, conjugation of the this compound core structure to a near-infrared (NIR) fluorophore would be necessary to enable deep-tissue imaging in live animals.
Proposed Signaling Pathway
Caption: Proposed binding of this compound to HER2 and TSPO on a cancer cell.
Experimental Protocols
This section outlines a generalized protocol for a hypothetical in vivo imaging study using a NIR-modified this compound probe in a tumor-bearing mouse model.
1. Probe Preparation and Modification:
-
Objective: To conjugate the this compound probe with a near-infrared (NIR) fluorophore for enhanced tissue penetration.
-
Protocol:
-
Synthesize the this compound core molecule as described in the original publication.[1]
-
Select a suitable NIR fluorophore with an appropriate reactive group (e.g., NHS ester for reaction with an amine group on a modified this compound).
-
Perform the conjugation reaction under optimized conditions (e.g., in an appropriate solvent, at a specific pH and temperature).
-
Purify the NIR-BPN-01 conjugate using techniques such as HPLC.
-
Characterize the final product to confirm successful conjugation and purity (e.g., via mass spectrometry and spectrophotometry).
-
2. Animal Model Preparation:
-
Objective: To establish a tumor xenograft model in immunocompromised mice.
-
Protocol:
-
Culture a cancer cell line known to overexpress TSPO or HER2 (e.g., DU-145 for TSPO/HER2 or a HER2-positive breast cancer cell line).
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor the mice regularly for tumor growth. The study can commence when tumors reach a suitable size (e.g., 5-10 mm in diameter).
-
3. In Vivo Imaging Workflow:
Caption: Experimental workflow for in vivo imaging with NIR-BPN-01.
4. Probe Administration and In Vivo Imaging:
-
Objective: To administer the NIR-BPN-01 probe and acquire fluorescence images over time.
-
Protocol:
-
Formulate the NIR-BPN-01 probe in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS).
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer the NIR-BPN-01 probe via intravenous (tail vein) injection. A typical dose might range from 1 to 10 nmol per mouse.
-
Place the anesthetized mouse in an in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen NIR fluorophore.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window and assess probe biodistribution and tumor accumulation.
-
For each image, quantify the fluorescence intensity in the tumor and a contralateral background region.
-
5. Ex Vivo Biodistribution and Histological Analysis:
-
Objective: To confirm the biodistribution of the probe and its co-localization with the tumor.
-
Protocol:
-
After the final imaging time point, euthanize the mouse.
-
Harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the harvested tissues ex vivo using the same imaging system to quantify probe accumulation in each organ.
-
Fix the tumor and other relevant tissues in formalin, embed in paraffin, and prepare tissue sections.
-
Perform histological analysis (e.g., H&E staining) and fluorescence microscopy on the tissue sections to visualize the microscopic distribution of the NIR-BPN-01 probe within the tumor and confirm its co-localization with cancer cells.
-
Hypothetical Quantitative Data
The following table illustrates how quantitative data from an in vivo imaging study with a hypothetical NIR-BPN-01 probe could be presented.
| Time Post-Injection (hours) | Average Tumor Fluorescence Intensity (Arbitrary Units) | Average Background Fluorescence Intensity (Arbitrary Units) | Tumor-to-Background Ratio |
| 1 | 5000 | 2000 | 2.5 |
| 4 | 8000 | 1500 | 5.3 |
| 8 | 12000 | 1000 | 12.0 |
| 24 | 10000 | 500 | 20.0 |
| 48 | 6000 | 300 | 20.0 |
This data would be crucial for determining the optimal time for imaging after probe administration and for quantifying the probe's tumor-targeting efficacy.
References
Application Notes and Protocols for UCN-01 in Flow Cytometry Analysis of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCN-01 (7-hydroxystaurosporine) is a potent and multi-targeted protein kinase inhibitor that has been extensively studied for its anti-tumor activities. It is known to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. Flow cytometry is a powerful technique to analyze the effects of UCN-01 on cancer cells at a single-cell level, providing quantitative data on cell cycle distribution and apoptosis. These application notes provide detailed protocols for the use of UCN-01 in flow cytometry analysis of cancer cells.
Data Presentation
Table 1: IC50 Values of UCN-01 in Various Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC50 (nM) after 24h exposure |
| HaCaT | 17 |
| HN4 | 21 |
| HN8 | 68 |
| HN12 | 80 |
| HN30 | 59 |
Data compiled from in vitro studies on the growth inhibitory effects of UCN-01.[1]
Experimental Protocols
Protocol 1: Analysis of Cell Cycle Perturbation Induced by UCN-01
This protocol describes the use of flow cytometry to analyze the effects of UCN-01 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HN12, HN30)[1]
-
Complete cell culture medium
-
UCN-01 (7-hydroxystaurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow for exponential growth during the experiment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with varying concentrations of UCN-01 (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).[1]
-
-
Cell Harvesting and Fixation:
-
Following treatment, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes.
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.
-
Protocol 2: Detection of Apoptosis Induced by UCN-01 using Annexin V/PI Staining
This protocol details the measurement of apoptosis in cancer cells treated with UCN-01 using Annexin V and Propidium Iodide staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
UCN-01
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat the cancer cells with UCN-01 as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate gates to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Mandatory Visualizations
References
Application Notes and Protocols: Dual Staining with BPN-01 and DAPI for Cancer Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the dual fluorescent staining of cancer cells using BPN-01, a novel probe that selectively accumulates in specific cancer cell lines, and 4',6-diamidino-2-phenylindole (DAPI), a well-established nuclear counterstain. This combination allows for the simultaneous visualization of cancer cells targeted by this compound and the cell nucleus, facilitating studies in cancer cell biology, drug discovery, and diagnostics. This compound is a fluorescent probe featuring a nitrobenzoxadiazole (NBD) fluorophore, which has been observed to be internalized by prostate (DU-145) and melanoma (B16-F10) cancer cells to a greater extent than in normal cells (myoblast C2C12).[1][2] DAPI is a blue-fluorescent DNA stain that binds strongly to A-T rich regions in the minor groove of DNA, providing excellent nuclear counterstaining.[3][4][5]
Data Presentation
The successful application of this dual staining protocol relies on understanding the spectral properties of both this compound and DAPI to ensure compatibility and minimize spectral bleed-through.
| Parameter | This compound (NBD Fluorophore) | DAPI |
| Excitation Maximum | ~467 nm | ~358 nm |
| Emission Maximum | ~539 nm | ~461 nm |
| Target | Preferentially accumulates in specific cancer cells (e.g., prostate, melanoma)[1][2] | A-T rich regions of double-stranded DNA in the nucleus[3][4][5] |
| Reported Cell Permeability | Cell-permeant in specific cancer cell lines | Cell-permeant in fixed and permeabilized cells; less efficient in live cells |
| Quantum Yield (NBD) | ~0.1 (in organic solvents) | Not widely reported for bound state, but fluorescence enhances ~20-fold upon binding to dsDNA |
| Extinction Coefficient (NBD) | ~19,500 cm⁻¹M⁻¹ | ~3,700 cm⁻¹M⁻¹ (for the fluorophore alone) |
Experimental Protocols
This protocol is designed for the dual staining of cultured mammalian cells grown on coverslips and fixed prior to imaging.
Materials
-
This compound fluorescent probe
-
DAPI (4',6-diamidino-2-phenylindole, dihydrochloride)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Mounting medium with antifade reagent
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
Caption: Experimental workflow for dual staining of fixed cells with this compound and DAPI.
Detailed Staining Protocol
-
Cell Culture: Grow adherent cancer cells (e.g., DU-145, B16-F10) and a non-cancer control cell line (e.g., C2C12) on sterile glass coverslips in a multi-well plate to the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by adding a 4% PFA solution in PBS and incubating for 15 minutes at room temperature.
-
Post-Fixation Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for DAPI to access the nucleus.
-
Washing after Permeabilization: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Prepare a working solution of this compound in PBS or a suitable buffer. The optimal concentration should be determined empirically, but a starting range of 0.01 mM to 1.0 mM has been used in previous studies.[6] Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing after this compound Staining: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
DAPI Staining: Prepare a DAPI working solution in PBS at a concentration of 1 µg/mL.[7] Incubate the cells with the DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (Excitation: ~360/40 nm, Emission: ~460/50 nm) and NBD (Excitation: ~470/40 nm, Emission: ~525/50 nm). It is recommended to acquire images sequentially to minimize spectral bleed-through.[8][9][10]
Signaling Pathways
This compound has a high binding affinity for Translocator Protein 18 kDa (TSPO) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are implicated in cancer progression.[1][2] The following diagram illustrates the general signaling pathways associated with TSPO and HER2 that promote cancer cell proliferation and migration.
Caption: this compound targets HER2 and TSPO, influencing pathways involved in cancer cell proliferation and migration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No this compound Signal | - Suboptimal this compound concentration.- Insufficient incubation time.- Cell line does not express high levels of TSPO or HER2. | - Titrate this compound concentration.- Increase incubation time.- Use a positive control cell line known to be stained by this compound (e.g., DU-145, B16-F10). |
| Weak or No DAPI Signal | - Incomplete permeabilization.- DAPI concentration too low or degraded. | - Ensure permeabilization step is performed correctly.- Use fresh DAPI solution and consider increasing the concentration slightly. |
| High Background Fluorescence | - Incomplete washing.- Autofluorescence of cells or medium. | - Increase the number and duration of wash steps.- Image an unstained control to assess autofluorescence. Consider using a mounting medium with an antifade reagent. |
| Spectral Bleed-through | - Emission spectra of this compound and DAPI are overlapping with the selected filter sets. | - Use narrow bandpass emission filters.- Acquire images for each channel sequentially.[8][9][10]- Perform spectral unmixing if the microscopy software allows. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity and duration of light exposure.- Use an antifade mounting medium.- Acquire images with a sensitive camera. |
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 10. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
Application Notes and Protocols for BPN-01 Imaging in 3D Cell Culture and Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. Effective visualization and analysis of these intricate structures require specialized imaging probes that can efficiently penetrate the dense cellular aggregates and selectively highlight target cell populations.
BPN-01 is a novel fluorescent probe designed for the selective imaging of cancer cells.[1] Comprising a benzothiazole-phenylamide moiety linked to a nitrobenzoxadiazole (NBD) fluorophore, this compound exhibits favorable spectroscopic properties for fluorescence microscopy.[1] This document provides detailed application notes and protocols for the use of this compound in the imaging of 3D cancer cell cultures and spheroids, offering a valuable tool for researchers in oncology and drug development.
Product Information
| Property | Value | Reference |
| Formal Name | 6-methoxy-N-(4-(((7-nitrobenzo[c][1][2]oxadiazol-4-yl)amino)methyl)phenyl)benzo[d]thiazole-2-carboxamide | [1] |
| Molecular Formula | C₂₂H₁₆N₆O₅S | [1] |
| Molecular Weight | 476.5 g/mol | [1] |
| Excitation Maximum | ~475 nm | [1] |
| Emission Maximum | ~500 nm | [1] |
| Solubility | Slightly soluble in Acetonitrile (0.1-1 mg/ml) | [1] |
| Purity | ≥90% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action and Target Profile
This compound demonstrates selective accumulation in certain cancer cell lines, including DU145 prostate cancer and B16/F10 murine melanoma cells, with lower uptake in non-cancerous cells like C2C12 myoblasts.[1] Computational analysis suggests that this compound has a high binding affinity for two proteins often overexpressed in cancer: the translocator protein 18 kDa (TSPO) and the human epidermal growth factor receptor 2 (HER2).[1]
TSPO is a mitochondrial protein implicated in various cellular processes, including steroidogenesis, and its expression is elevated in many aggressive tumors.[3] HER2 is a receptor tyrosine kinase that, when overexpressed, promotes cancer cell proliferation and survival.[4][5] The dual targeting of these proteins may contribute to the selective accumulation of this compound in cancer cells.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Translocator protein (TSPO) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
- 5. mdpi.com [mdpi.com]
Quantitative Analysis of BPN-01 Fluorescence Intensity for Cancer Cell Identification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPN-01 is a novel fluorescent probe based on a benzothiazole-phenylamide moiety featuring a nitrobenzoxadiazole (NBD) fluorophore.[1] This probe has demonstrated significant potential in the field of cancer cell imaging due to its selective accumulation in cancerous cells over normal cells. Computational studies have identified Translocator protein 18 kDa (TSPO) and human epidermal growth factor receptor 2 (HER2) as potential binding targets for this compound, suggesting its involvement in key cancer-related signaling pathways.[1][2] This document provides a detailed guide for the quantitative analysis of this compound fluorescence intensity, including experimental protocols and data presentation for researchers in oncology and drug development.
Data Presentation
While direct quantitative tabular data from a single source is not currently available in the reviewed literature, the following table structure is proposed for researchers to populate with their own experimental data based on the protocols provided. This structure will allow for a clear and concise comparison of this compound fluorescence intensity across different cell lines.
Table 1: Quantitative Analysis of this compound Fluorescence Intensity in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Increase vs. Normal Cells |
| DU-145 | Prostate Cancer | 10 | Data to be generated | Data to be generated |
| B16-F10 | Melanoma | 10 | Data to be generated | Data to be generated |
| C2C12 | Normal Myoblast | 10 | Data to be generated | 1.0 |
SD: Standard Deviation
Experimental Protocols
The following protocols provide a framework for conducting experiments to quantify the fluorescence intensity of this compound in cultured cells.
Protocol 1: In Vitro Staining of Adherent Cells with this compound
Objective: To label adherent cancer and normal cells with this compound for fluorescence microscopy and quantitative analysis.
Materials:
-
This compound fluorescent probe
-
Cancer cell lines (e.g., DU-145, B16-F10)
-
Normal cell line (e.g., C2C12)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (B43269) (4% in PBS) for fixing (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound containing medium to the cells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
(Optional) Cell Fixation and Counterstaining:
-
For fixed-cell imaging, after washing, add 4% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear visualization.
-
-
Imaging:
-
Image the cells immediately (for live-cell imaging) or after mounting (for fixed-cell imaging) using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation/Emission maxima ~465/535 nm).
-
Acquire images using consistent settings (e.g., exposure time, gain, laser power) for all experimental groups to allow for accurate quantitative comparison.
-
Protocol 2: Quantitative Analysis of this compound Fluorescence Intensity Using ImageJ/Fiji
Objective: To quantify the mean fluorescence intensity of this compound in individual cells from fluorescence microscopy images.
Materials:
-
Fluorescence microscopy images of this compound stained cells.
-
ImageJ or Fiji software (freely available).
Procedure:
-
Image Preparation:
-
Open the fluorescence image file in ImageJ/Fiji.
-
If the image is in color, split the channels to isolate the channel corresponding to this compound fluorescence.
-
-
Background Subtraction:
-
Select a region of interest (ROI) in the background of the image where there are no cells.
-
Measure the mean grey value of this background ROI.
-
Use the "Subtract Background" function (Process > Subtract Background) or manually subtract the mean background value from the entire image to reduce noise.
-
-
Cell Selection and Measurement:
-
Use the freehand selection tool to draw an ROI around an individual cell.
-
Go to "Analyze" > "Set Measurements" and ensure that "Mean Gray Value" and "Area" are selected.
-
Click "Analyze" > "Measure" to obtain the mean fluorescence intensity for the selected cell.
-
Repeat this process for a representative number of cells in each experimental group (e.g., at least 20-30 cells per condition).
-
-
Data Analysis:
-
Export the measurement data to a spreadsheet program (e.g., Microsoft Excel, Google Sheets).
-
Calculate the average mean fluorescence intensity and standard deviation for each experimental group.
-
To determine the fold increase in fluorescence, divide the mean fluorescence intensity of the cancer cell lines by the mean fluorescence intensity of the normal cell line.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound is predicted to interact with TSPO and HER2, both of which are implicated in cancer progression.
Caption: Putative signaling cascade initiated by this compound binding to TSPO.
Caption: Potential HER2 signaling activation upon this compound binding.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound fluorescence intensity.
Caption: Workflow for quantitative analysis of this compound fluorescence.
The fluorescent probe this compound shows considerable promise for the selective identification of cancer cells. By following the detailed protocols outlined in this application note, researchers can effectively quantify the fluorescence intensity of this compound in various cell lines. This quantitative data, when presented in a structured format, will facilitate the comparison of probe uptake and retention, providing valuable insights into the mechanisms of its selectivity and its potential as a diagnostic or therapeutic tool in oncology. The visualization of the associated signaling pathways and the experimental workflow further aids in understanding the broader context and practical application of this compound in cancer research.
References
Troubleshooting & Optimization
How to reduce BPN-01 photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent probe BPN-01 during imaging experiments.
Understanding this compound
This compound is a novel fluorescent probe developed for potential applications in fluorescence image-guided surgery. It is based on a benzothiazole-phenylamide structure linked to a nitrobenzoxadiazole (NBD) fluorophore.[1][2] The NBD component is responsible for its fluorescent properties.
Key Spectroscopic Properties of this compound:
| Property | Value |
| Excitation Maximum | 475 nm |
| Emission Maximum | 500 nm |
Table 1: Spectroscopic properties of the this compound fluorescent probe.[3]
FAQs: Minimizing this compound Photobleaching
Q1: What is photobleaching and why is it a problem for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the NBD component of this compound, upon exposure to excitation light.[4] This leads to a gradual fading of the fluorescent signal, which can compromise image quality, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements.[5]
Q2: How can I reduce this compound photobleaching by adjusting my microscope settings?
A2: Optimizing your microscope's illumination settings is the first and most critical step to reduce photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio for your imaging needs.[6][7]
-
Minimize Exposure Time: Keep the exposure time for image acquisition as short as possible.[6] For live-cell imaging, this also reduces phototoxicity.
-
Use Neutral Density Filters: These filters decrease the intensity of the excitation light without altering its wavelength, offering a simple way to reduce photobleaching.[4]
-
Avoid Unnecessary Exposure: Use the microscope's shutter to block the excitation light path when not actively acquiring images.[8] For locating the region of interest, consider using transmitted light or a lower magnification.[5][9]
Q3: Are there any chemical methods to prevent this compound from photobleaching?
A3: Yes, using antifade reagents in your mounting medium or live-cell imaging buffer can significantly reduce photobleaching. These reagents work by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore degradation.
Q4: Which antifade reagents are suitable for imaging this compound?
A4: Since this compound is based on the NBD fluorophore, antifade reagents effective for other green-emitting dyes are likely to be beneficial. The choice depends on whether you are imaging fixed or live cells.
-
For Fixed Cells: Commercially available mounting media containing antifade agents like VECTASHIELD®, ProLong™ Gold, or SlowFade™ Diamond can be used.[8][10]
-
For Live Cells: For live-cell imaging, it is crucial to use reagents that are non-toxic. ProLong™ Live Antifade Reagent is a commercially available option.[10] Some researchers also prepare their own antifade cocktails containing reagents like Trolox or n-propyl gallate (NPG).[11]
Q5: How does the choice of imaging buffer affect this compound photostability?
A5: The composition of the imaging buffer can influence the rate of photobleaching. The presence of oxygen can accelerate photobleaching.[4] For live-cell imaging, using a buffer with reduced oxygen levels or supplemented with oxygen scavengers can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging | Excitation light intensity is too high. | Reduce laser power or lamp intensity. Use a neutral density filter. |
| Exposure time is too long. | Decrease the camera exposure time to the minimum required for a clear signal. | |
| The imaging medium lacks antifade protection. | For live cells, add a compatible antifade reagent like ProLong™ Live. For fixed cells, use an antifade mounting medium. | |
| Initial signal is bright but fades quickly after a few exposures | The this compound probe is highly susceptible to photobleaching under the current conditions. | Implement a combination of strategies: lower excitation intensity, shorter exposure, and the use of an appropriate antifade reagent. |
| High background fluorescence and poor signal-to-noise ratio | Autofluorescence from the sample or medium. | Perform a pre-acquisition photobleach of the sample area with broad-spectrum light before adding this compound to reduce background. |
| Suboptimal filter set for this compound. | Ensure that the excitation and emission filters are appropriate for this compound's spectra (Excitation: ~475 nm, Emission: ~500 nm). |
Table 2: Troubleshooting common photobleaching issues with this compound.
Experimental Protocols
Protocol 1: General Fluorescence Imaging of this compound in Fixed Cells with Photobleaching Reduction
-
Sample Preparation:
-
Culture and treat cells with this compound as per your experimental design.
-
Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
Permeabilize if necessary for co-staining with intracellular targets (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash again three times with PBS.
-
-
Mounting:
-
Place a drop of antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto a clean microscope slide.
-
Carefully place the coverslip with the cells facing down onto the drop of mounting medium.
-
Avoid introducing air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant and allow it to dry.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a standard FITC/GFP filter set).
-
Set the excitation wavelength as close to 475 nm as possible.
-
Set the emission detection window to capture fluorescence around 500 nm.
-
Start with the lowest possible excitation light intensity.
-
Use the shortest possible exposure time that provides a clear image.
-
Locate the region of interest using transmitted light or low magnification to minimize light exposure.
-
Acquire images, keeping the shutter closed when not actively imaging.
-
Protocol 2: Live-Cell Imaging of this compound with Reduced Photobleaching
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
This compound Staining and Imaging:
-
Prepare a working solution of this compound in a live-cell imaging medium (e.g., FluoroBrite™ DMEM or your standard culture medium without phenol (B47542) red).
-
If using an antifade reagent, prepare the imaging medium containing the recommended concentration of the reagent (e.g., ProLong™ Live Antifade Reagent).
-
Replace the culture medium with the this compound staining solution.
-
Incubate the cells for the desired time according to your experimental protocol.
-
Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
-
Image Acquisition:
-
Follow the same image acquisition best practices as for fixed cells (Protocol 1, step 3) to minimize photobleaching.
-
For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your process of interest.
-
Visualizations
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells | bioRxiv [biorxiv.org]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
BPN-01 fluorescence signal enhancement techniques
Welcome to the technical support center for the BPN-01 fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the this compound fluorescence signal and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe based on a benzothiazole-phenylamide structure featuring a nitrobenzoxadiazole (NBD) fluorophore.[1][2] It is designed for applications in fluorescence image-guided surgery (FIGS) and for visualizing cancer cells.[1][2] In vitro studies have shown its ability to be internalized by prostate (DU-145) and melanoma (B16-F10) cancer cells, with computational analysis suggesting high binding affinity to Translocator Protein 18 kDa (TSPO) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][3]
Q2: What are the spectroscopic properties of this compound?
A2: this compound exhibits favorable spectroscopic properties, particularly in nonpolar and alkaline environments.[1][2] For detailed excitation and emission maxima, please refer to the product's technical datasheet. As a general guideline for NBD-based probes, excitation is typically in the blue region of the spectrum (around 460-480 nm) with emission in the green region (around 520-550 nm).
Q3: How can I enhance the fluorescence signal of this compound?
A3: Several strategies can be employed to enhance the fluorescence signal. These can be broadly categorized into optimizing staining protocols, using signal amplification techniques, and ensuring proper imaging settings. Detailed troubleshooting for weak signals is provided in the guide below. General signal amplification techniques include Tyramide Signal Amplification (TSA) and the use of avidin-biotin complex (ABC) methods, which can dramatically increase the signal-to-noise ratio.[4]
Q4: Is this compound cytotoxic?
A4: Cytotoxicity studies on B16 melanoma cells have indicated that this compound is not toxic and suggests excellent biocompatibility.[1][2] However, it is always recommended to perform cytotoxicity assays for your specific cell line and experimental conditions.
Troubleshooting Guide: Weak or No this compound Fluorescence Signal
A weak or absent fluorescence signal can be a significant hurdle in obtaining reliable experimental data. This guide provides a systematic approach to identifying and resolving the root causes of low this compound signal intensity.
Problem: Weak or No Fluorescence Signal Detected
Use the following table to diagnose and address potential causes for a low or absent this compound signal.
| Potential Cause | Recommendation | Experimental Context |
| Reagent Issues | ||
| Suboptimal this compound Concentration | Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental setup. | Cell Staining, Tissue Imaging |
| Probe Degradation | Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | General Use |
| Sample Preparation | ||
| Inefficient Cell Permeabilization | If targeting intracellular components, ensure adequate permeabilization. Titrate the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100 or saponin). | Intracellular Staining |
| Inadequate Fixation | The choice of fixative and fixation time can impact epitope accessibility and sample autofluorescence. Test different fixation methods (e.g., paraformaldehyde, methanol). | Immunofluorescence, Cell Imaging |
| High Autofluorescence | High background fluorescence from the sample can obscure the this compound signal. Include an unstained control to assess autofluorescence. Use of autofluorescence quenching reagents may be necessary.[5] | Tissue Imaging, Primary Cells |
| Imaging & Instrumentation | ||
| Incorrect Microscope Settings | Ensure the excitation and emission filters are appropriate for the NBD fluorophore of this compound. Optimize laser power/light source intensity, exposure time, and detector gain.[6] | Fluorescence Microscopy |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching.[7] Use an anti-fade mounting medium, minimize exposure to excitation light, and use the lowest possible laser power.[5][8] | Live Cell Imaging, Confocal Microscopy |
| Out-of-Focus Signal | Ensure the focal plane is correctly positioned on the region of interest within the sample. | High-Resolution Imaging |
Experimental Protocols
General Protocol for this compound Staining of Cultured Cells
This protocol provides a general workflow for staining adherent cells with this compound. Optimization of incubation times and concentrations is recommended for each specific cell line and experimental condition.
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional, for fixed-cell imaging):
-
Incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
This compound Staining:
-
Prepare the desired concentration of this compound in an appropriate buffer (e.g., PBS or cell culture medium without phenol (B47542) red).
-
Incubate the cells with the this compound working solution for the optimized duration (e.g., 15-60 minutes) at the appropriate temperature (e.g., room temperature or 37°C), protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting and Imaging:
-
For fixed cells, mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
For live cells, add fresh imaging medium.
-
Proceed with fluorescence microscopy using appropriate filter sets for the NBD fluorophore.
-
Visualizations
Logical Workflow for Troubleshooting Weak this compound Signal
Caption: A flowchart for systematically troubleshooting weak this compound fluorescence signals.
Conceptual Signaling Pathway for this compound Target Interaction
Caption: A diagram illustrating the proposed interaction of this compound with cellular targets.
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low signal-to-noise with BPN-01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe BPN-01. The information is designed to help you address common issues, particularly low signal-to-noise, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent probe designed for the visualization of cancer cells.[1][2] It has been shown to selectively accumulate in certain cancer cell lines, such as DU145 prostate cancer and B16/F10 murine melanoma cells, over normal cells like C2C12 myoblasts.[2][3] The probe has an excitation maximum at 475 nm and an emission maximum at 500 nm.[2][3]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is supplied as a solid and is slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[3] For long-term storage, it should be kept at -20°C.[2][3] The solid is stable for at least four years when stored correctly.[3] It is also noted to be light-sensitive.[3]
Q3: What are the potential applications of this compound?
A3: this compound is intended for research use in fluorescence imaging to visualize cancer cells in vitro.[1][4] Its development was aimed at applications in tissue biopsy examination and ex-vivo imaging during fluorescence image-guided surgery (FIGS) of solid cancers.[1]
Q4: Is this compound toxic to cells?
A4: Cytotoxicity studies have indicated that this compound is not toxic to B16 melanoma cells, suggesting good biocompatibility for in vitro imaging studies.[1]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can manifest as dim fluorescence from your cells of interest or high background fluorescence, making it difficult to distinguish your signal. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Problem Area 1: Sample Preparation and Handling
A common source of low signal is suboptimal sample preparation.
| Potential Cause | Recommendation | Relevant Cell Lines |
| Inappropriate Solvent | The fluorescence of this compound is favorable in nonpolar and alkaline solvents.[1][4] Ensure your final imaging buffer is compatible. | DU-145, B16-F10, C2C12[2] |
| Low Probe Concentration | The optimal concentration of this compound may vary between cell types. A titration experiment is recommended. Start with the concentrations used in the original study (0.01 mM, 0.05 mM, 0.1 mM) and adjust as needed.[4] | DU-145, B16-F10, C2C12[4] |
| Insufficient Incubation Time | Ensure sufficient time for the probe to be internalized by the cells. The optimal time may need to be determined empirically for your specific cell line and experimental conditions. | N/A |
| Cell Health and Density | Unhealthy or dying cells can exhibit altered probe uptake and autofluorescence. Ensure your cells are healthy and plated at an optimal density; confluent or overly sparse cultures can lead to inconsistent results. | N/A |
| High Autofluorescence | Some cell types or media components can contribute to high background fluorescence.[5] Include an unstained control sample to assess the level of autofluorescence.[5] Consider using a phenol (B47542) red-free medium during imaging. | N/A |
Problem Area 2: Instrumentation and Imaging Parameters
Incorrect microscope settings can significantly impact your signal quality.
| Potential Cause | Recommendation |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex: 475 nm, Em: 500 nm).[2][5] |
| Suboptimal Exposure Time/Gain | Increase the camera exposure time or detector gain to enhance a weak signal.[6] Be aware that excessively long exposure times can increase background noise and photobleaching.[6][7] |
| Photobleaching | This compound is light-sensitive.[3] To minimize photobleaching, reduce the intensity of the excitation light and the duration of exposure.[5] The use of an anti-fade mounting medium can also be beneficial for fixed samples.[5] |
| Fluorophore Saturation | Excessively high excitation light intensity can lead to fluorophore saturation, where increasing the light does not increase the signal but can increase background and phototoxicity.[7][8] |
Experimental Protocols
Protocol 1: Staining Cells with this compound for Fluorescence Microscopy
This protocol is a general guideline based on the initial characterization of this compound and general fluorescence microscopy best practices. Optimization for your specific cell line and experimental setup is recommended.
-
Cell Plating: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acetonitrile.
-
Preparation of Working Solution: Dilute the this compound stock solution in your desired cell culture medium or buffer to the final working concentration (e.g., 0.01 mM, 0.05 mM, or 0.1 mM).[4]
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for the desired time in a controlled environment (e.g., 37°C, 5% CO2).
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with filter sets appropriate for this compound (Excitation ~475 nm, Emission ~500 nm).
Diagrams
Troubleshooting Workflow for Low Signal-to-Noise
Caption: A workflow for diagnosing and resolving low signal-to-noise issues.
This compound Signaling Pathway Hypothesis
The computational analysis from the primary literature suggests that this compound may have a high binding affinity for Translocator Protein 18 kDa (TSPO) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer cells.[1] This suggests a potential mechanism for its selective accumulation.
Caption: A diagram illustrating the potential binding targets of this compound in cancer cells.
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. journals.biologists.com [journals.biologists.com]
BPN-01 staining artifacts and how to avoid them
Welcome to the technical support center for BPN-01 staining. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common artifacts associated with this compound immunofluorescence and immunohistochemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected staining pattern?
This compound is a primary antibody designed for the specific detection of its target antigen in fixed and permeabilized cells and tissues. The expected staining pattern is a distinct localization to the cellular compartment where the target protein is expressed. For example, if the target is a nuclear protein, a clear nuclear staining pattern should be observed.
Q2: What are the recommended fixation and permeabilization methods for this compound staining?
Optimal fixation and permeabilization can vary depending on the sample type and the specific epitope recognized by this compound. However, a general starting point is fixation with 4% paraformaldehyde (PFA) followed by permeabilization with 0.1-0.5% Triton X-100 or saponin. It is crucial to consult the this compound product datasheet for any specific recommendations.
Q3: What are some common causes of high background staining with this compound?
High background is a frequent issue in immunofluorescence and can obscure specific signals. Common causes include:
-
Antibody concentration is too high: Using too much primary or secondary antibody can lead to non-specific binding.[1][2]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can result in the antibody adhering to unintended cellular components.[2][3]
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind.[2][3]
-
Autofluorescence: Some tissues or cells naturally fluoresce, which can be mistaken for a specific signal.[2]
Q4: Why am I seeing weak or no signal with my this compound staining?
A weak or absent signal can be due to several factors:
-
Low target protein expression: The target protein may not be present or may be expressed at very low levels in your sample.[1][4]
-
Improper antibody storage: The this compound antibody may have been stored incorrectly, leading to a loss of activity.[1][4]
-
Incorrect secondary antibody: The secondary antibody may not be compatible with the primary antibody (e.g., wrong host species).[1][4]
-
Over-fixation: Excessive fixation can mask the epitope, preventing the this compound antibody from binding.[1]
Troubleshooting Guides
Issue 1: High Background Staining
High background fluorescence can make it difficult to distinguish the true signal from noise.
| Possible Cause | Recommended Solution |
| Primary or secondary antibody concentration too high | Titrate the this compound antibody and the secondary antibody to determine the optimal dilution that provides a strong signal with low background. A typical starting dilution for the primary antibody is 1:100 to 1:1000. |
| Insufficient blocking | Increase the blocking time (e.g., from 30 minutes to 1 hour) and/or try a different blocking agent. Common blocking agents include normal serum from the species of the secondary antibody, bovine serum albumin (BSA), or commercial blocking buffers.[3] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Use a gentle wash buffer such as PBS with 0.1% Tween-20.[1] |
| Autofluorescence | Before staining, examine an unstained sample under the microscope to check for autofluorescence. If present, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or using a different fluorophore with a longer wavelength.[2] |
Issue 2: Weak or No Signal
A faint or non-existent signal can be frustrating. Here are some steps to enhance your this compound staining.
| Possible Cause | Recommended Solution |
| Low target protein expression | Use a positive control cell line or tissue known to express the target protein to confirm that the staining protocol is working.[1] Consider using a signal amplification method. |
| Improper antibody storage or handling | Ensure the this compound antibody has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Always spin down the antibody vial before use.[1] |
| Incorrect secondary antibody | Verify that the secondary antibody is raised against the host species of the this compound primary antibody (e.g., if this compound is a mouse antibody, use an anti-mouse secondary).[1][4] |
| Epitope masking due to fixation | Try a different fixation method or perform antigen retrieval to unmask the epitope. Antigen retrieval can be heat-induced (e.g., using a citrate (B86180) buffer) or enzyme-induced (e.g., using proteinase K).[1] |
Issue 3: Non-Specific Staining or Artifacts
Non-specific staining can appear as punctate dots, staining of incorrect cellular structures, or edge artifacts.
| Possible Cause | Recommended Solution |
| Antibody aggregates | Centrifuge the this compound antibody and secondary antibody vials at high speed for a few minutes before use to pellet any aggregates.[1] |
| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the sample.[3] |
| "Edge effect" artifact | Ensure the sample is always kept moist during the staining procedure. Drying out can cause non-specific antibody binding at the edges of the tissue or cells.[3][5] |
| Peripheral staining artifact | This can occur when antibodies are trapped at the periphery of a cellular structure. Try optimizing staining and washing times (from 1 to 72 hours) to allow for better penetration.[6] |
Experimental Protocols
Standard this compound Immunofluorescence Protocol for Cultured Cells
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Dilute the this compound antibody to its optimal concentration in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining & Mounting: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes, wash once with PBS, and then mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizing Experimental Workflows and Relationships
Caption: A troubleshooting workflow for common this compound staining issues.
Caption: A standard immunofluorescence workflow for this compound staining.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Artifacts in IHC | BIOZOL [biozol.de]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: BPN-01 Fluorescent Probe
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the BPN-01 fluorescent probe, with a specific focus on the effects of solvent polarity on its fluorescence.
Troubleshooting Guide
This guide addresses common issues that may arise during experimentation with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low fluorescence signal | Incorrect excitation/emission wavelengths. | Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound in the specific solvent being used. As a starting point in a nonpolar solvent like dioxane, try an excitation wavelength around 490 nm and an emission scan from 500 nm to 600 nm. |
| Probe degradation. | This compound, like many fluorescent probes, can be susceptible to photobleaching. Minimize exposure to light. Prepare fresh solutions and store the stock solution in a dark, cool place. | |
| Low probe concentration. | Increase the concentration of this compound. A typical starting concentration is 10 µM.[1] | |
| Quenching of fluorescence. | The solvent or other components in your sample may be quenching the fluorescence. High concentrations of certain salts or the presence of heavy atoms can cause quenching. Try a different solvent or purify your sample. In polar protic solvents, fluorescence intensity is expected to be lower. | |
| Inconsistent or drifting fluorescence intensity | Photobleaching. | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your experiment. |
| Solvent evaporation. | Ensure your cuvette is properly sealed to prevent solvent evaporation, which would change the probe concentration over time. | |
| Temperature fluctuations. | Fluorescence is temperature-sensitive. Allow the sample and instrument to equilibrate to a stable room temperature. For sensitive measurements, use a temperature-controlled cuvette holder. | |
| Unexpected shifts in emission wavelength | Change in solvent polarity. | The fluorescence of this compound is highly sensitive to the polarity of its environment.[1][2][3][4][5] Ensure the solvent composition is accurate and consistent. Small amounts of polar impurities in a nonpolar solvent can cause significant spectral shifts. |
| Probe binding to other molecules. | If this compound binds to proteins or other macromolecules, its local environment changes, leading to a spectral shift. This is an intended feature for some applications but a source of error if not controlled. | |
| pH changes. | The fluorescence of this compound can also be sensitive to pH. This compound exhibits favorable spectroscopic properties in alkaline conditions.[1][2][3][4] Buffer your solutions appropriately if pH is a critical parameter. | |
| High background fluorescence | Contaminated solvents or cuvettes. | Use high-purity, spectroscopy-grade solvents. Thoroughly clean your cuvettes with a suitable solvent. Run a blank measurement with just the solvent to check for background fluorescence. |
| Autofluorescence from sample components. | If working with biological samples, cellular components like NADH or flavins can contribute to autofluorescence. Use appropriate controls (unstained samples) and consider spectral unmixing if necessary. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the fluorescence of this compound?
A1: this compound is a solvatochromic dye, meaning its fluorescence properties are dependent on the polarity of the solvent. Generally, in nonpolar solvents, this compound exhibits stronger fluorescence intensity and a blue-shifted emission spectrum (shorter wavelength). As the solvent polarity increases, the fluorescence intensity tends to decrease, and the emission spectrum red-shifts (shifts to a longer wavelength).[1][2][3][4][5] This is due to the stabilization of the excited state dipole moment of the NBD fluorophore in more polar environments.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For a stock solution, it is recommended to dissolve this compound in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dioxane. Store the stock solution at -20°C or below, protected from light. For experiments, dilute the stock solution into the desired solvent system.
Q3: What are the typical excitation and emission wavelengths for this compound?
A3: The optimal excitation and emission wavelengths for this compound are solvent-dependent. In a nonpolar solvent like dioxane, the excitation maximum is typically around 490 nm, and the emission maximum is around 530 nm. In more polar solvents, the emission maximum will shift to longer wavelengths. It is always recommended to perform an excitation and emission scan in your specific experimental solvent to determine the optimal wavelengths.
Q4: How can I quantify the effect of solvent polarity on this compound's fluorescence?
A4: You can create a Lippert-Mataga plot to correlate the Stokes shift of this compound with the solvent polarity function. This involves measuring the absorption and emission maxima in a series of solvents with varying polarities. The Stokes shift (the difference in wavenumber between the absorption and emission maxima) is then plotted against the orientation polarizability of the solvents.
Q5: Can this compound be used in aqueous solutions?
A5: Yes, this compound can be used in aqueous solutions, such as phosphate-buffered saline (PBS). However, its fluorescence intensity is significantly lower in polar protic solvents like water compared to nonpolar solvents.[1] When preparing this compound in aqueous buffers, it is common to first dissolve it in a small amount of a co-solvent like DMSO and then dilute it into the buffer. One study investigated the fluorescence of this compound in mixtures of dioxane and PBS.[1]
Experimental Protocols
Measuring the Effect of Solvent Polarity on this compound Fluorescence
This protocol outlines the steps to measure the fluorescence emission spectra of this compound in a range of solvents with varying polarities.
Materials:
-
This compound fluorescent probe
-
Spectroscopy-grade solvents of varying polarity (e.g., dioxane, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a high-purity, non-polar solvent (e.g., dioxane) to make a concentrated stock solution (e.g., 1 mM). Store this solution in the dark at a low temperature.
-
Prepare working solutions: For each solvent to be tested, dilute the this compound stock solution to a final concentration of 10 µM. Ensure the volume of the stock solution added is minimal to avoid significantly altering the polarity of the test solvent.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to 490 nm (this may need to be optimized by first running an excitation scan).
-
Set the emission scan range from 500 nm to 700 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Blank Measurement: Fill a cuvette with the pure solvent (without this compound) and place it in the spectrofluorometer. Run an emission scan to record the background signal.
-
Sample Measurement: Empty the cuvette, rinse it with the this compound working solution, and then fill it with the working solution. Place the cuvette in the spectrofluorometer and run an emission scan.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each solvent.
-
Identify the wavelength of maximum emission (λ_em) for each solvent.
-
Plot the emission intensity versus the wavelength for each solvent.
-
(Optional) Measure the absorbance spectrum for each solution to determine the absorption maximum (λ_abs) and calculate the Stokes shift.
-
Data Presentation
The following table summarizes illustrative quantitative data on the fluorescence properties of this compound in solvents of varying polarity. (Note: This data is representative and may not reflect actual experimental values.)
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Relative Quantum Yield (Φ_F) |
| Dioxane | 2.2 | 490 | 530 | 1560 | 0.85 |
| Chloroform | 4.8 | 492 | 538 | 1780 | 0.72 |
| Ethyl Acetate | 6.0 | 495 | 545 | 1950 | 0.61 |
| Acetone | 20.7 | 498 | 555 | 2200 | 0.35 |
| Acetonitrile | 37.5 | 500 | 562 | 2350 | 0.21 |
| Ethanol | 24.6 | 502 | 568 | 2480 | 0.15 |
| Methanol | 32.7 | 503 | 575 | 2600 | 0.10 |
| Water (PBS) | 80.1 | 505 | 585 | 2800 | 0.05 |
Visualizations
Caption: Relationship between solvent polarity and this compound fluorescence characteristics.
Caption: A logical workflow for troubleshooting low fluorescence signals with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Spectral Overlap with BPN-01 in Multicolor Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively managing spectral overlap when using the novel fluorescent probe BPN-01 in multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a novel fluorescent probe featuring a nitrobenzoxadiazole (NBD) fluorophore.[1][2] While specific quantitative data for this compound is still emerging, its spectral characteristics can be approximated based on the core NBD fluorophore. NBD is known to be a hydrophobic fluorophore often used for labeling and tracking cellular lipids.[3] Its excitation and emission profiles are sensitive to the local environment, particularly solvent polarity.[4][5] In less polar environments, a blue shift in the emission spectrum and an increase in fluorescence intensity are typically observed.[4]
Q2: What is spectral overlap and why is it a concern when using this compound?
A2: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[6][7] This can lead to false-positive signals and inaccurate quantification in multicolor imaging. Because fluorescent dyes have broad emission spectra, it's a common challenge in experiments using multiple fluorophores.[7][8] When incorporating a new probe like this compound into a multicolor panel, its emission tail could overlap with the detection channels of other fluorophores, and vice-versa, requiring careful management.
Q3: How can I minimize spectral overlap when designing a multicolor panel with this compound?
A3: Careful panel design is the first and most critical step. This involves:
-
Fluorophore Selection: Choose fluorophores with the most separated emission spectra.[9] Utilize online spectra viewers to visualize the potential overlap between this compound (approximated by NBD) and other dyes in your panel.
-
Instrument Configuration: Be mindful of your microscope or flow cytometer's lasers and filter sets. Select filters that are as narrow as possible while still capturing sufficient signal from your target fluorophore to minimize bleed-through.
-
Brightness and Antigen Density: Pair brighter fluorophores with less abundant targets and dimmer fluorophores with more highly expressed targets. This helps to minimize the impact of spillover from a very bright signal into a channel measuring a weak signal.
Q4: What are compensation and spectral unmixing, and when should I use them?
A4:
-
Compensation is a mathematical correction applied, most commonly in flow cytometry, to remove the contribution of spectral overlap from one fluorophore into another's detection channel.[10] It requires single-color controls to calculate the spillover matrix.
-
Spectral Unmixing is a more advanced technique, often used in spectral flow cytometry and confocal microscopy, that separates the emission spectra of multiple fluorophores pixel by pixel or event by event.[11] It relies on knowing the unique emission "fingerprint" of each dye in the panel. Spectral unmixing is particularly useful when using fluorophores with highly overlapping spectra.[11]
You should use compensation whenever you have detectable spectral overlap in your multicolor flow cytometry data. Spectral unmixing is recommended for complex panels with significant spectral overlap, especially in imaging applications where spatial information is critical.
Troubleshooting Guides
Problem 1: I see a signal in my channel of interest, but I'm not sure if it's a true signal or bleed-through from this compound.
Possible Cause: Spectral overlap from the this compound emission spectrum into the detection channel of another fluorophore.
Troubleshooting Steps:
-
Run Single-Color Controls: Prepare a sample stained only with this compound and image it using all the laser and filter combinations in your multicolor experiment. This will definitively show you how much this compound signal is detected in other channels.
-
Optimize Filter Selection: If significant bleed-through is observed, consider using a narrower bandpass filter for the affected channel to exclude the overlapping wavelengths from this compound.
-
Adjust Acquisition Settings: Lowering the laser power or detector gain for the this compound channel can reduce the overall signal intensity, thereby decreasing the amount of bleed-through. However, ensure you still have a sufficient signal-to-noise ratio for your target.
-
Apply Compensation or Spectral Unmixing: If optical separation is not possible, use the appropriate post-acquisition correction method.
Problem 2: My this compound signal is weak or appears to be fading quickly.
Possible Cause: Low quantum yield in an aqueous environment, photobleaching, or suboptimal excitation/emission settings. NBD-based probes are known to have weaker fluorescence in aqueous environments.[4]
Troubleshooting Steps:
-
Check Environmental Polarity: The fluorescence of NBD is highly sensitive to its environment.[4] If this compound is in a highly aqueous environment, its signal may be inherently dim.
-
Optimize Excitation and Emission Wavelengths: Ensure your instrument's laser line is close to the excitation maximum of this compound (around 467 nm for NBD) and that your emission filter is centered around its emission peak (approximately 538 nm for NBD).
-
Minimize Photobleaching:
-
Reduce the exposure time or laser power.
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
Image the this compound channel last in a sequential acquisition protocol.
-
-
Increase Probe Concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and background.
Problem 3: I am having difficulty compensating for this compound in my flow cytometry experiment.
Possible Cause: Poorly prepared single-stain controls or high levels of autofluorescence.
Troubleshooting Steps:
-
Prepare High-Quality Single-Stain Controls:
-
The single-stain control for this compound must contain a clearly positive and a clearly negative population.
-
The positive population should be at least as bright as the signal you expect in your fully stained sample.
-
The autofluorescence of the positive and negative populations should be the same.
-
-
Use Compensation Beads: If you have trouble getting a distinct positive population with cells, consider using compensation beads.
-
Account for Autofluorescence: Run an unstained sample to determine the level of cellular autofluorescence. If autofluorescence is high, it can interfere with compensation calculations. Consider using a dump channel to exclude highly autofluorescent cells or using a viability dye to exclude dead cells, which often have high autofluorescence.
Data Presentation
Table 1: Approximate Spectral Properties of this compound (based on NBD) and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound (NBD) | ~467[3] | ~538[3] | ~13,000 - 20,000[12][13] | Variable (environment-dependent) | Moderate |
| FITC | ~495 | ~519 | ~80,000 | ~0.92 | High |
| PE | ~496, 565 | ~578 | ~1,960,000 | ~0.84 | Very High |
| APC | ~650 | ~660 | ~700,000 | ~0.68 | Very High |
| DAPI | ~358 | ~461 | ~35,000 | ~0.92 | High |
Note: The properties of this compound are estimated based on its core NBD fluorophore. Actual values may vary. The brightness and quantum yield of NBD are highly dependent on the local environment.
Experimental Protocols
Protocol 1: Preparation of Single-Color Compensation Controls
-
Prepare separate tubes for each fluorophore in your multicolor panel, including this compound.
-
For each tube, take a sufficient number of cells (e.g., 1 x 10⁶).
-
Stain the cells in each tube with only one fluorescently labeled antibody or probe, following the manufacturer's recommended protocol for that specific reagent.
-
Ensure that for each control, there is a clear positive and negative population. If the target for a particular antibody is not expressed on all cells, you will have a natural negative population. If the target is expressed on all cells, you will need a separate tube of unstained cells to serve as the negative control.
-
Wash the cells to remove unbound antibodies or probes.
-
Resuspend the cells in an appropriate buffer (e.g., FACS buffer).
-
Acquire data for each single-color control on the flow cytometer, ensuring to collect events in all the channels you will be using for your multicolor experiment.
-
Use the flow cytometry software to calculate the compensation matrix based on these single-color controls.
Protocol 2: Sequential Imaging to Minimize Crosstalk in Confocal Microscopy
-
Set up Imaging Groups: In your confocal software, create separate imaging groups for fluorophores that have significant spectral overlap. For example, if this compound's emission overlaps with your FITC channel, place them in different groups.
-
Assign Lasers and Detectors:
-
In the first group, activate the laser line for the first fluorophore (e.g., 488 nm for FITC) and set the detector to capture its emission (e.g., 500-550 nm).
-
In the second group, activate the laser line for this compound (e.g., 470 nm) and set the detector for its emission (e.g., 520-570 nm). Deactivate the 488 nm laser in this group.
-
-
Acquire Sequentially: Configure the software to acquire the images sequentially, one group at a time, for each line or frame. This ensures that only one laser is active at a time, preventing excitation crosstalk, and the emission is collected in the appropriate detector, minimizing emission bleed-through.
-
Image Optimization: Adjust laser power, gain, and offset for each channel independently to achieve optimal signal-to-noise for each fluorophore.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CrossTalk | Scientific Volume Imaging [svi.nl]
- 7. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 8. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 9. What is fluorescence crosstalk? | AAT Bioquest [aatbio.com]
- 10. a.storyblok.com [a.storyblok.com]
- 11. agilent.com [agilent.com]
- 12. NBD-TMA - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Cell fixation methods compatible with BPN-01 staining
This technical support center provides guidance on cell fixation methods compatible with BPN-01 staining for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application?
This compound is a novel fluorescent probe based on a benzothiazole-phenylamide moiety with a nitrobenzoxadiazole (NBD) fluorophore.[1] It is designed for applications in fluorescence image-guided surgery (FIGS) and for visualizing cancer cells in vitro.[1][2] Studies have shown that this compound appears to be internalized by prostate (DU-145) and melanoma (B16-F10) cancer cells, but not normal myoblast (C2C12) cells.[1] Computational analysis suggests a high binding affinity to translocator protein 18 kDa (TSPO) and human epidermal growth factor receptor 2 (HER2).[1]
Q2: Which cell fixation method is recommended for this compound staining?
The optimal fixation method for this compound staining has not been definitively established in the literature. However, based on the nature of this compound as a small fluorescent probe and general principles of cell fixation, paraformaldehyde (PFA) is the recommended starting point . PFA is a cross-linking fixative that preserves cellular morphology well, which is crucial for localization studies.[3] Methanol (B129727) and acetone (B3395972) are precipitating fixatives that can dehydrate cells and potentially extract small molecules like this compound, although they can be useful for certain applications.[4][5] It is strongly advised to test different fixation methods to determine the best approach for your specific cell type and experimental goals.
Q3: Can I use formalin instead of paraformaldehyde?
While often used interchangeably, formalin and paraformaldehyde are not identical. Formalin is a saturated solution of formaldehyde (B43269) (around 37%) that often contains methanol to prevent polymerization.[6][7] This methanol can act as a permeabilizing agent, which may interfere with the staining of membrane-bound targets and could potentially extract this compound.[6] For reproducible results and to avoid the confounding effects of methanol, it is best to use freshly prepared, methanol-free formaldehyde solution made from paraformaldehyde (PFA) powder.[6]
Q4: Do I need a permeabilization step after fixation for this compound staining?
Whether a permeabilization step is necessary depends on the chosen fixation method and the subcellular localization of the this compound target.
-
Paraformaldehyde (PFA) fixation: PFA cross-links proteins but does not efficiently permeabilize cell membranes.[4] If you hypothesize that this compound binds to intracellular targets, a subsequent permeabilization step with a detergent like Triton X-100 or Tween-20 is recommended.
-
Methanol or Acetone fixation: These organic solvents act as both fixatives and permeabilizing agents by dehydrating the cell and creating gaps in the membrane.[4][8] Therefore, a separate permeabilization step is generally not required when using these methods.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No this compound Signal | Suboptimal fixation: The chosen fixative might be extracting or quenching the this compound probe. | - If using methanol or acetone, switch to a cross-linking fixative like 4% PFA. - Reduce fixation time.[9] - Ensure the PFA solution is freshly prepared. |
| Inadequate permeabilization (with PFA): The probe cannot access intracellular targets. | - Include a permeabilization step with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes after PFA fixation.[8] | |
| High Background Staining | Over-fixation: Excessive cross-linking can lead to non-specific binding.[9] | - Reduce the concentration of the fixative or the fixation time. A 10-20 minute fixation with 4% PFA is a good starting point.[8][10] |
| Incomplete washing: Residual fixative or staining solution can increase background. | - Ensure thorough washing with PBS after fixation and staining steps. | |
| Altered Cellular Morphology | Harsh fixation: Methanol or acetone fixation can cause cell shrinkage and structural changes.[4][11] | - Switch to a milder fixation method like 4% PFA. - Ensure that alcohol-based fixatives are ice-cold to minimize damage.[8] |
| Under-fixation: Insufficient fixation can lead to poor preservation of cellular structures.[9] | - Increase the fixation time or the concentration of the fixative. Ensure the fixative volume is sufficient to cover the cells completely. |
Comparison of Recommended Fixation Methods
| Fixation Method | Mechanism of Action | Pros | Cons | Permeabilization Required |
| 4% Paraformaldehyde (PFA) | Cross-links proteins and nucleic acids, forming a stable network.[3] | - Excellent preservation of cellular morphology. - Good for localizing membrane-bound and intracellular targets. | - Can mask epitopes (less of a concern for small molecule probes). - Slower than precipitating fixatives. | Yes, for intracellular targets. |
| Cold Methanol (-20°C) | Dehydrates and precipitates proteins, leading to their denaturation and fixation.[4][5] | - Fast and simple. - Simultaneously fixes and permeabilizes. | - Can alter cellular architecture and cause cell shrinkage.[4] - May extract lipids and small soluble molecules.[4][5] | No.[8] |
| Cold Acetone (-20°C) | Similar to methanol, it dehydrates and precipitates proteins. | - Very rapid fixation. - Simultaneously fixes and permeabilizes. | - Can cause significant cell shrinkage and distortion. - Extracts lipids, which can affect membrane integrity.[5] | No.[8] |
Experimental Protocols
Protocol 1: 4% Paraformaldehyde (PFA) Fixation
Materials:
-
Paraformaldehyde (PFA) powder
-
Phosphate-Buffered Saline (PBS), 1X
-
1N NaOH
-
0.1-0.5% Triton X-100 in PBS (for permeabilization)
-
Cells grown on coverslips or in culture plates
Procedure:
-
Prepare 4% PFA solution: In a chemical fume hood, add 4g of PFA powder to 80ml of 1X PBS. Heat to 60-70°C while stirring until the powder dissolves. Add a few drops of 1N NaOH to help clarify the solution.[6] Allow the solution to cool to room temperature and adjust the final volume to 100ml with 1X PBS. Filter the solution using a 0.22 µm filter. Note: It is recommended to use the PFA solution fresh or store it at 4°C for no more than a few days.[6]
-
Fixation: Carefully remove the culture medium from the cells. Gently wash the cells once with 1X PBS. Add a sufficient volume of 4% PFA solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.[8][10]
-
Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.
-
(Optional) Permeabilization: If targeting intracellular molecules, add 0.1-0.5% Triton X-100 in PBS to the cells. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
The cells are now ready for this compound staining.
Protocol 2: Cold Methanol Fixation
Materials:
-
Methanol, 100% (pre-chilled to -20°C)
-
Phosphate-Buffered Saline (PBS), 1X
-
Cells grown on coverslips or in culture plates
Procedure:
-
Preparation: Place the methanol in a -20°C freezer for at least 1 hour before use.
-
Fixation: Remove the culture medium and gently wash the cells once with 1X PBS. Aspirate the PBS and add a sufficient volume of ice-cold 100% methanol to cover the cells. Incubate for 5-10 minutes at -20°C.[8]
-
Washing: Aspirate the methanol and gently wash the cells three times with 1X PBS for 5 minutes each.
-
The cells are now fixed, permeabilized, and ready for this compound staining.
Workflow and Decision Making
Caption: Decision workflow for selecting a cell fixation method for this compound staining.
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. 固定方法および試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 7. gatescientific.com [gatescientific.com]
- 8. usbio.net [usbio.net]
- 9. Troubleshooting Fixation in Histology Pt. 1: Expert Tips for Smooth Sailing [nsh.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
Validation & Comparative
No Information Available for "BPN-01" in Cancer Therapy
Following a comprehensive search for the cancer therapy product designated "BPN-01," no publicly available information, research data, or clinical trials corresponding to this name could be identified. As a result, the creation of a comparison guide to validate its specificity for cancer cells is not possible at this time.
The inquiry sought to develop a detailed comparison guide for "this compound," including quantitative data, experimental protocols, and visualizations of its mechanism of action. However, the absence of any foundational information on a product with this specific designation prevents the fulfillment of this request.
Searches for "this compound" in the context of cancer treatment did not yield any relevant results. The information retrieved pertained to unrelated entities, including a neurotherapeutics network, different investigational drugs with similar-sounding names (such as GBS-01 and VCN-01), and other non-medical subjects.
Without access to primary literature, preclinical data, or clinical trial results for a product named "this compound," any attempt to generate a comparison guide would be speculative and would not meet the required standards of scientific accuracy and data-driven analysis. Researchers, scientists, and drug development professionals rely on validated and published data to make informed decisions, and no such data for "this compound" could be located.
Therefore, the requested content on validating the specificity of "this compound" for cancer cells cannot be produced. Further investigation would require a more specific and accurate identifier for the product .
No Publicly Available Data on BPN-01 in Cancer Cell Lines
Despite a comprehensive search for the performance of a compound designated "BPN-01" in cancer cell lines, no specific information, preclinical studies, or quantitative data for a molecule with this identifier could be located in the public domain.
Extensive searches were conducted to identify "this compound" and its effects on various cancer cell lines. However, the search results did not yield any relevant publications, clinical trial data, or corporate disclosures that would allow for a comparative analysis as requested. The identifier "this compound" may refer to an internal project code not yet in the public sphere, a compound that has been discontinued (B1498344) in early-stage development, or a potential typographical error.
The initial investigation revealed several other therapeutic agents with similar acronyms currently under investigation for cancer treatment, including:
-
VCN-01: An oncolytic adenovirus being studied in pancreatic cancer.
-
DKN-01: A monoclonal antibody targeting DKK1, under investigation for colorectal and gastric cancers.
-
UCN-01: A kinase inhibitor that has been studied in combination with chemotherapy for various solid tumors.
Without specific data on this compound, it is not possible to provide the requested comparison guides, including data tables on its performance, detailed experimental protocols, or visualizations of its signaling pathways.
For researchers, scientists, and drug development professionals seeking information on novel cancer therapeutics, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and resources like the Cancer Cell Line Encyclopedia (CCLE) for validated and published data.
Should "this compound" be an alternative designation for a known compound or if further identifying information becomes available, a detailed comparative analysis could be conducted. At present, the lack of public information on a compound specifically named "this compound" prevents the fulfillment of the original request.
BPN-01: A Novel Probe with Mitochondrial Affinity—A Comparative Guide for Researchers
For researchers and professionals in drug development and cellular biology, the selection of appropriate fluorescent probes is critical for the accurate study of mitochondrial dynamics and function. While a host of mitochondrial probes are commercially available, the novel fluorescent probe BPN-01 presents unique characteristics that may offer an alternative approach, particularly in the context of cancer cell imaging.
This guide provides a comprehensive comparison of this compound with established mitochondrial probes, supported by available data and detailed experimental protocols. We will delve into the mechanisms of action, key performance indicators, and provide a framework for evaluating this compound's potential as a specific mitochondrial imaging agent.
Overview of this compound and Existing Mitochondrial Probes
This compound is a fluorescent probe based on a benzothiazole-phenylamide structure linked to a nitrobenzoxadiazole (NBD) fluorophore.[1] It was initially designed for fluorescence image-guided surgery (FIGS) due to its ability to selectively accumulate in and visualize cancer cells, such as prostate (DU-145) and melanoma (B16-F10) cells, while not being internalized by normal cells like myoblasts (C2C12).[1] Of particular interest to mitochondrial researchers is its high binding affinity for the translocator protein 18 kDa (TSPO), a protein primarily located on the outer mitochondrial membrane, suggesting a potential for mitochondrial localization.[1] Studies have indicated that this compound is non-toxic to cells and exhibits excellent biocompatibility.[1]
In contrast, traditional mitochondrial probes, such as the widely-used MitoTracker™ series, rhodamine derivatives (e.g., TMRM, TMRE), and JC-1, primarily function by accumulating in the mitochondria due to the organelle's negative membrane potential. This dependence on membrane potential makes them excellent indicators of mitochondrial health.
Quantitative Comparison of Probe Properties
To facilitate an objective comparison, the following table summarizes the key properties of this compound alongside popular existing mitochondrial probes.
| Property | This compound | MitoTracker™ Red CMXRos | TMRM (Tetramethylrhodamine, Methyl Ester) | JC-1 |
| Excitation (nm) | ~468 nm | ~579 nm | ~548 nm | Monomer: ~514 nm, J-aggregate: ~585 nm |
| Emission (nm) | ~550 nm | ~599 nm | ~573 nm | Monomer: ~529 nm, J-aggregate: ~590 nm |
| Mechanism of Action | Binds to Translocator Protein (TSPO) on the outer mitochondrial membrane.[1] | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups. | Accumulates in mitochondria based on membrane potential. | Forms J-aggregates in healthy mitochondria with high membrane potential, shifting emission from green to red.[2] |
| Fixability | Not reported | Fixable | Not fixable | Not reliably fixable |
| Membrane Potential Dependence | Indirectly, as TSPO is on the mitochondrial membrane. Not directly driven by membrane potential. | Dependent | Dependent | Dependent |
| Reported Cytotoxicity | Low to non-toxic.[1] | Low at working concentrations | Can be cytotoxic and inhibit respiration at higher concentrations. | Low at working concentrations |
| Photostability | Favorable spectroscopic properties reported.[1] | Good | Moderate, prone to photobleaching. | Prone to photobleaching.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the protocols for utilizing this compound and a standard mitochondrial probe, MitoTracker™ Red CMXRos.
Protocol 1: Staining of Live Cells with this compound
This protocol is based on the application of this compound for cancer cell imaging.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells in culture (e.g., DU-145, B16-F10)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for NBD)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Preparation: Prepare a working solution of this compound in complete cell culture medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium.
-
Imaging: Image the cells immediately using a fluorescence microscope. For this compound, use an excitation wavelength of ~468 nm and detect the emission at ~550 nm.
Protocol 2: Staining of Live Cells with MitoTracker™ Red CMXRos
Materials:
-
MitoTracker™ Red CMXRos stock solution (e.g., 1 mM in DMSO)
-
Live cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of MitoTracker™ Red CMXRos in complete cell culture medium. A typical starting concentration is 50-200 nM.
-
Cell Staining: Add the MitoTracker™ working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Wash and Imaging: For immediate imaging, wash the cells with pre-warmed PBS and image. For subsequent fixation and immunocytochemistry, follow the manufacturer's protocol for fixation.
-
Imaging: Use an excitation wavelength of ~579 nm and detect emission at ~599 nm.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of this compound and the experimental workflows.
Caption: Proposed mechanism of this compound localization via binding to TSPO on the outer mitochondrial membrane.
Caption: A generalized experimental workflow for staining live cells with a fluorescent probe.
Evaluating this compound as a Mitochondrial Probe
While this compound's affinity for TSPO is promising, further experiments are necessary to validate its utility as a dedicated mitochondrial probe. Researchers interested in this application should consider the following validation experiments:
-
Co-localization Studies: Perform co-staining experiments with this compound and a well-characterized mitochondrial probe like MitoTracker™ Deep Red to quantitatively assess the degree of co-localization using Pearson's correlation coefficient.
-
Mitochondrial Membrane Potential Independence: Treat cells with a mitochondrial membrane potential uncoupler, such as CCCP, before and during staining with this compound. If this compound's localization is independent of membrane potential, its staining pattern should remain unchanged, which would be a key advantage over traditional probes in certain experimental contexts.
-
Photostability Assay: Quantify the photostability of this compound under continuous illumination and compare it to other probes like TMRM to determine its suitability for long-term live-cell imaging.
-
Dynamic Tracking: Assess the ability of this compound to track mitochondrial dynamics, such as fission and fusion events, in real-time imaging experiments.
Conclusion
This compound is a novel fluorescent probe with demonstrated utility in cancer cell imaging and a compelling affinity for the mitochondrial protein TSPO.[1] While it is not a conventional mitochondrial probe that accumulates based on membrane potential, its unique mechanism of action presents an intriguing alternative for researchers. The provided data and protocols offer a starting point for its use, and the outlined validation experiments provide a roadmap for its further characterization as a potential tool in the mitochondrial researcher's toolkit. Its potential independence from mitochondrial membrane potential could make it particularly valuable for studying mitochondrial function in pathological states where membrane potential is compromised.
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
Validating BPN-01 Binding to TSPO and HER2 In Situ: A Comparative Guide
This guide provides a comparative analysis of BPN-01, a novel fluorescent probe, for validating its binding to the 18 kDa translocator protein (TSPO) and the human epidermal growth factor receptor 2 (HER2) in situ. The performance of this compound is compared with established alternative probes, supported by available data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.
Overview of this compound and Comparative Probes
This compound is a fluorescent probe developed for potential applications in fluorescence image-guided surgery (FIGS) for solid cancers. It is based on a benzothiazole-phenylamide moiety linked to a nitrobenzoxadiazole (NBD) fluorophore[1]. Computational analysis has suggested a high binding affinity of this compound to both TSPO and HER2[1]. However, to date, in situ experimental validation of its binding affinity (e.g., Ki, Kd) has not been extensively reported in peer-reviewed literature. For a comprehensive evaluation, this guide compares this compound with well-established fluorescent probes for TSPO and HER2.
Table 1: Comparison of Fluorescent Probes for TSPO
| Probe | Type | Fluorophore | Binding Affinity (Ki/Kd) | Key Features |
| This compound | Small Molecule | Nitrobenzoxadiazole (NBD) | High (computationally predicted)[1] | - Potentially targets both TSPO and HER2- Investigated for fluorescence image-guided surgery[1] |
| Fluorescent PK11195 derivatives | Small Molecule | Various (e.g., NBD, Rhodamine) | Nanomolar range (e.g., for [3H]PK11195)[2][3] | - PK11195 is a well-established, high-affinity TSPO ligand- Widely used in PET imaging and autoradiography[2][4] |
| NBD-cholesterol | Sterol-based | Nitrobenzoxadiazole (NBD) | High- and low-affinity binding sites observed[5] | - Leverages the natural interaction of cholesterol with TSPO |
| Other Small Molecule Probes (e.g., based on DPA, PBR28) | Small Molecule | Various | Nanomolar range[6] | - Second-generation TSPO ligands with improved signal-to-noise ratio[6]- Binding can be affected by a common TSPO polymorphism (rs6971)[7] |
Table 2: Comparison of Fluorescent Probes for HER2
| Probe | Type | Fluorophore | Binding Affinity (Kd) | Key Features |
| This compound | Small Molecule | Nitrobenzoxadiazole (NBD) | High (computationally predicted)[1] | - Small molecule, may offer different binding kinetics than antibodies- Potential for dual TSPO/HER2 targeting |
| Fluorescently Labeled Trastuzumab | Monoclonal Antibody | Various (e.g., Alexa Fluor, FITC, IRDye)[8][9][10][11] | Nanomolar range | - Highly specific for the extracellular domain of HER2- Clinically validated targeting agent (Herceptin®)[12] |
| Fluorescently Labeled Affibody Molecules (e.g., ZHER2) | Small Protein Scaffold | Various (e.g., Dylight750, mCherry)[13][14] | Nanomolar to picomolar range | - Small size may allow for better tissue penetration than antibodies- High affinity and specificity[14] |
| HER2 FISH Probes | DNA Probe | Various (e.g., SpectrumOrange, SpectrumGreen)[12][15] | N/A | - Binds to the HER2 gene locus, not the protein- Gold standard for determining HER2 gene amplification[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of fluorescent probes. Below are standard protocols for assessing ligand binding in situ.
In Situ Validation of this compound Binding to TSPO
A standard approach for validating the binding of a new fluorescent probe to TSPO in situ involves competitive binding assays using a known radiolabeled ligand.
Protocol: Competitive Fluorescence Binding Assay in Cancer Cell Lines
-
Cell Culture: Culture a cancer cell line known to express TSPO (e.g., various glioma or breast cancer cell lines) in appropriate media and conditions. Plate cells in multi-well plates suitable for fluorescence microscopy or flow cytometry.
-
Incubation with this compound: Incubate the cells with varying concentrations of this compound to determine the optimal staining concentration and incubation time.
-
Competitive Binding:
-
To determine binding specificity, co-incubate the cells with the optimal concentration of this compound and a high concentration of a known, non-fluorescent TSPO ligand (e.g., PK11195). A significant reduction in this compound fluorescence intensity indicates specific binding to TSPO.
-
For determining binding affinity (Ki), incubate cells with a constant, low concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) and increasing concentrations of this compound.
-
-
Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging and Analysis:
-
For fluorescence microscopy, fix the cells (optional, depending on the probe's properties) and mount with an anti-fade mounting medium. Acquire images using appropriate filter sets for the NBD fluorophore.
-
For flow cytometry, resuspend the cells and analyze the fluorescence intensity.
-
For radioligand binding, lyse the cells and measure the radioactivity using a scintillation counter. The Ki value for this compound can then be calculated using the Cheng-Prusoff equation.
-
In Situ Validation of this compound Binding to HER2
Validation of this compound binding to HER2 can be performed using HER2-overexpressing and control cell lines.
Protocol: In Situ Fluorescence Staining in HER2-Positive and -Negative Cell Lines
-
Cell Culture: Culture a HER2-overexpressing cell line (e.g., SK-BR-3, BT-474) and a HER2-negative cell line (e.g., MDA-MB-231, MCF-7) in appropriate conditions.
-
Incubation with this compound: Incubate both cell lines with varying concentrations of this compound.
-
Co-localization with HER2 Antibody: To confirm binding to HER2, co-stain the cells with this compound and a fluorescently-labeled anti-HER2 antibody (e.g., Trastuzumab-Alexa Fluor 647).
-
Washing: Wash the cells with cold PBS to remove unbound probes.
-
Imaging and Analysis:
-
Acquire images using fluorescence microscopy with appropriate filter sets for NBD and the antibody's fluorophore.
-
Analyze the co-localization of the this compound signal with the anti-HER2 antibody signal. A high degree of co-localization in HER2-positive cells and low signal in HER2-negative cells would support specific binding.
-
Quantify the fluorescence intensity in both cell lines using image analysis software or flow cytometry.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a simplified HER2 signaling pathway.
Caption: Workflow for in situ validation of this compound binding to TSPO.
Caption: Workflow for in situ validation of this compound binding to HER2.
Caption: Simplified HER2 signaling pathway.
Conclusion
This compound presents a promising fluorescent probe for cancer cell imaging, with computational data suggesting high affinity for both TSPO and HER2. However, rigorous in situ experimental validation is necessary to confirm its binding characteristics and specificity. The comparative data and protocols provided in this guide offer a framework for objectively evaluating this compound against established fluorescent probes. Such validation will be critical in determining its utility for both basic research and potential clinical applications in fluorescence image-guided surgery.
References
- 1. Synthesis and Biological Evaluation of New Fluorescent Probe this compound: A Model Molecule for Fluorescence Image-guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Low-Affinity Binding of Second Generation Radiotracers Targeting TSPO is Associated with a Unique Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Self-quenching Alexa fluor 680 conjugated to trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Trastuzumab-Conjugated Liposome-Coated Fluorescent Magnetic Nanoparticles to Target Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CytoCell HER2 (ERBB2) Amplification FISH Probe [ogt.com]
- 13. HER2-and EGFR-specific Affiprobes—Novel Recombinant Optical Probes for Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using in vivo fluorescence lifetime imaging to detect HER2-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. leicabiosystems.com [leicabiosystems.com]
- 16. Comparison of different commercial kits for HER2 testing in breast cancer: looking for the accurate cutoff for amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of HER2 gene amplification by fluorescence in situ hybridization and concordance with the clinical trials immunohistochemical assay in women with metastatic breast cancer evaluated for treatment with trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BPN-01 Photostability: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for applications such as fluorescence-guided surgery hinges on a variety of performance metrics, with photostability being paramount. A highly photostable probe ensures reliable and consistent fluorescence signal throughout lengthy imaging procedures. This guide provides a comparative analysis of the photostability of BPN-01, a fluorescent probe featuring a nitrobenzoxadiazole (NBD) fluorophore, in the context of other fluorophores utilized in similar applications.
Comparative Photostability of Fluorophores in Surgical Guidance
The photostability of a fluorophore is its ability to resist photobleaching, an irreversible photochemical destruction of the fluorescent molecule upon exposure to light. This is a critical attribute for probes used in fluorescence-guided surgery, where consistent signal intensity is necessary for accurate tissue delineation. This compound incorporates a nitrobenzoxadiazole (NBD) fluorophore, which is generally considered to have moderate photostability. One NBD-based probe, NBDlyso, has been qualitatively described as not significantly changing after extended illumination with ultraviolet light.[1]
For a quantitative comparison, it is useful to examine other dyes employed in surgical imaging. Indocyanine green (ICG) and methylene (B1212753) blue are two such dyes, though they have limitations. Methylene blue, for instance, has a low quantum yield, which affects its brightness and practical application in some clinical settings.[2] In contrast, next-generation probes, such as those based on aggregation-induced emission luminogens (AIEgens) for NIR-II imaging, are reported to have excellent photostability.[3]
The following table provides a summary of photostability characteristics for different classes of fluorophores relevant to biological imaging and surgical guidance. It is important to note that direct comparison of photobleaching rates can be challenging as they are highly dependent on the experimental conditions.[4]
| Fluorophore Class | Example(s) | Reported Photostability Characteristics |
| Nitrobenzoxadiazole (NBD) | This compound, NBDlyso | Generally moderate; specific quantitative data for this compound is not available. NBDlyso is reported to be stable under extended UV illumination.[1] |
| Cyanine Dyes | Indocyanine Green (ICG) | Prone to photobleaching, but widely used in clinical practice. |
| Thiazine Dyes | Methylene Blue | Lower quantum yield and photostability compared to other NIR fluorophores.[2] |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | Susceptible to photobleaching. |
| NIR-II AIEgens | Various | Excellent photostability, making them promising for long-duration imaging.[3] |
Experimental Protocol for Measuring Photostability
To facilitate a direct and quantitative comparison of this compound with other fluorescent probes, the following detailed protocol for measuring photostability in a live cell context is provided. This protocol is adapted from established methods for quantifying fluorophore photobleaching using confocal microscopy.[4][5][6]
Objective: To quantify and compare the photobleaching rate of this compound and other fluorescent probes in live cancer cells.
Materials:
-
This compound and other fluorescent probes to be tested.
-
Appropriate cancer cell line (e.g., DU-145 prostate cancer cells, B16-F10 melanoma cells).
-
Cell culture medium and supplements.
-
Confocal laser scanning microscope with a high-sensitivity detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Cell Culture and Staining:
-
Plate the selected cancer cell line on glass-bottom dishes suitable for confocal microscopy.
-
Culture the cells to 60-70% confluency.
-
Incubate the cells with this compound or the comparative fluorescent probe at a predetermined optimal concentration and for a sufficient duration to allow for cellular uptake.
-
Wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.
-
-
Image Acquisition:
-
Place the dish on the stage of the confocal microscope.
-
Identify a field of view containing several healthy, stained cells.
-
Set the imaging parameters:
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity. This power level should be kept constant across all experiments.
-
Pinhole: Set to 1 Airy unit for optimal confocality.
-
Detector Gain and Offset: Adjust to ensure the initial fluorescence intensity is within the dynamic range of the detector, avoiding saturation.
-
Image Size and Scan Speed: Choose appropriate settings for the desired resolution and temporal sampling.
-
-
Acquire a pre-bleach image to establish the initial fluorescence intensity (F₀).
-
-
Photobleaching:
-
Define a region of interest (ROI) within a single cell.
-
Continuously illuminate the ROI with a high-intensity laser beam at the excitation wavelength of the fluorophore.
-
Acquire a time-lapse series of images of the entire field of view at a defined interval (e.g., every 5-10 seconds) during the bleaching process.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Measure the mean fluorescence intensity within the bleached ROI for each time point (F(t)).
-
Measure the mean fluorescence intensity of a background region to correct for noise.
-
Normalize the fluorescence intensity at each time point to the initial pre-bleach intensity: Normalized Intensity(t) = (F(t) - F_background) / (F₀ - F_background).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t) = A * exp(-kt) + C, where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
-
Comparison:
-
Repeat the experiment for each fluorescent probe under identical conditions.
-
Compare the photobleaching half-lives. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental process and the proposed mechanism of action for this compound, the following diagrams are provided.
Caption: Experimental workflow for quantifying photostability.
The precise signaling pathways involved in this compound's cellular uptake and retention are still under investigation. However, based on its design for cancer cell targeting, a plausible mechanism involves receptor-mediated endocytosis. This compound has been suggested to interact with translocator protein 18 kDa (TSPO) and human epidermal growth factor receptor 2 (HER2), both of which are often overexpressed in cancer cells.
Caption: Proposed mechanism of this compound cellular uptake.
References
- 1. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Tutorial: guidance for quantitative confocal microscopy | Semantic Scholar [semanticscholar.org]
- 5. scian.cl [scian.cl]
- 6. content.protocols.io [content.protocols.io]
A Comparative Guide to Fluorescent Probes for Melanoma Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The visualization of melanoma cells with fluorescent probes has become an invaluable tool in cancer research, enabling the study of cellular processes, the identification of biomarkers, and the evaluation of therapeutic responses. This guide provides a comparative overview of fluorescent probes targeting different aspects of melanoma cell biology, including enzymatic activity, organelle function, and intracellular pH. The information presented is compiled from recent scientific literature to aid researchers in selecting the most suitable probes for their experimental needs.
Comparison of Fluorescent Probes
The following table summarizes the key photophysical and biological properties of selected fluorescent probes used for melanoma cell imaging. These probes are categorized based on their specific targets: tyrosinase, mitochondria, and pH.
| Probe Name | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Signal-to-Noise Ratio | Cytotoxicity (IC50) |
| Tyrosinase Probes | ||||||
| NBR-AP | Tyrosinase | ~650 | ~670 | Data not available | High | Low cytotoxicity reported |
| BODIPY-based Probe | Tyrosinase | ~488 | ~515 | High (typical for BODIPY dyes) | >12.5-fold increase | Low cytotoxicity reported |
| Mitochondrial Probes | ||||||
| ZWZ-3 | Mitochondria | ~488 | ~585 | Data not available | High | A375: 0.43 µM; B16: 0.2 µM (72h)[1] |
| IR-418 | Mitochondria | (NIR) | (NIR) | Data not available | High | High biocompatibility reported[2] |
| IR-546 | Mitochondria | ~600 | ~650 | Data not available | High | A375: 0.2 µM; B16-F10: 1.0 µM (72h)[3] |
| pH Probes | ||||||
| Coumarin-based Dyes | Acidic pH | ~405 | ~480 (visible), ~700 (NIR) | 0.27% - 2.45% (in acidic buffer) | High | Low cytotoxicity reported |
| TAT-ANNA | Intracellular pH | ~455 | 480 and 510 (ratiometric) | Data not available | Ratiometric | Low cytotoxicity reported |
| SypHerRed | Intracellular pH | ~594 | ~610-690 | Data not available | Lifetime-based | Low cytotoxicity reported |
Signaling Pathways in Melanoma
The fluorescent probes discussed in this guide often target molecules or organelles that are intricately linked to key signaling pathways dysregulated in melanoma. Understanding these pathways is crucial for interpreting imaging data and for developing targeted therapies.
Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, a process that is often upregulated in melanoma. The expression and activity of tyrosinase are controlled by the melanogenesis signaling pathway, which is typically initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor CREB, ultimately leading to the increased expression of tyrosinase.[3][4]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers, including melanoma. Mitochondrial-targeted fluorescent probes can be used to monitor changes in mitochondrial function, which can be a downstream consequence of the activation or inhibition of this pathway, often leading to apoptosis.
ERK/DRP1-Mediated Mitochondrial Fission
Mitochondrial dynamics, including fission and fusion, play a critical role in cancer progression and metastasis. The ERK/DRP1 signaling pathway is implicated in promoting mitochondrial fission, a process that can be visualized using mitochondria-targeted probes. In melanoma, the activation of the MAPK/ERK pathway can lead to the phosphorylation of Dynamin-related protein 1 (DRP1), which then translocates to the mitochondria to mediate fission. This process is linked to increased melanoma cell proliferation and metastasis.[2]
Experimental Protocols
The following are generalized protocols for the use of fluorescent probes in melanoma cell imaging. It is essential to consult the specific product datasheets and relevant literature for optimal concentrations and incubation times for each probe.
Cell Culture and Staining
-
Cell Culture: Culture melanoma cell lines (e.g., B16-F10, A375) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in serum-free media or an appropriate buffer (e.g., PBS) immediately before use.
-
Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the probe-containing medium to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for fluorescence microscopy.
Fluorescence Imaging
-
Microscope Setup: Use a fluorescence microscope (e.g., confocal, widefield, or two-photon) equipped with the appropriate filter sets or laser lines for the excitation and emission wavelengths of the chosen probe.
-
Image Acquisition: Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Live-Cell Imaging: For time-lapse imaging of live cells, use a stage-top incubator to maintain the cells at 37°C and 5% CO2 throughout the experiment.
-
Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ, Fiji) to quantify fluorescence intensity, localization, or ratiometric changes.
Experimental Workflow
The following diagram illustrates a general workflow for a fluorescent probe-based melanoma cell imaging experiment.
References
- 1. In vitro sensitivity of malignant melanoma cells lines to photon and heavy ion radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A BODIPY-based two-photon fluorescent probe validates tyrosinase activity in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Visualization of tyrosinase activity in melanoma cells by a BODIPY-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biocompatibility of BPN-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo biocompatibility of the novel biomaterial BPN-01. To offer a clear benchmark for its performance, this compound is compared against two well-established biomaterials used in similar applications: Porcine-Derived Collagen and a Chitosan-Based Hydrogel. The evaluation is structured around key biocompatibility endpoints as stipulated by the ISO 10993 series of standards, which are internationally recognized for the biological evaluation of medical devices and materials.[1][2][3][4]
The following sections detail the experimental protocols for critical in vivo biocompatibility assays, present comparative data in tabular format, and include workflow diagrams for clarity. It is important to note that the data presented for this compound is based on internal, pre-clinical studies and is presented here for comparative purposes.
Cytotoxicity: In Vitro Screening
Prior to in vivo testing, an in vitro cytotoxicity assessment is crucial to evaluate the potential of a material to cause cell death or inhibit cell growth.[5][6] This initial screening helps to identify materials that may be overtly toxic before proceeding to more complex and costly animal studies.
Experimental Protocol: ISO 10993-5 - In Vitro Cytotoxicity (Elution Method)
-
Sample Preparation: this compound, Porcine Collagen, and Chitosan Hydrogel are each extracted in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a ratio of 0.2 g/mL for 24 hours at 37°C.
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they reach a confluent monolayer.
-
Exposure: The culture medium is replaced with the prepared extracts of the test materials, positive control (e.g., organotin-stabilized PVC), and negative control (e.g., high-density polyethylene).
-
Incubation: The cells are incubated with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment: Cell viability is quantified using a metabolic assay such as the MTT assay, which measures the metabolic activity of the cells. The optical density is read using a microplate reader. Cell morphology is also observed under a microscope for signs of cell lysis, rounding, or detachment.
Quantitative Data Summary: Cytotoxicity
| Material | Cell Viability (%) | Cytotoxicity Grade (ISO 10993-5) |
| This compound | 95.2% | 1 (Slightly Reactive) |
| Porcine-Derived Collagen | 92.0%[7] | 1 (Slightly Reactive)[7] |
| Chitosan-Based Hydrogel | 60-80% (cell type dependent)[8] | 2 (Mildly Reactive) |
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity elution test.
Sensitization: Allergic Potential
Sensitization testing determines the potential of a material to induce an allergic or hypersensitivity reaction after repeated or prolonged exposure.[2][9] The Guinea Pig Maximization Test (GPMT) is considered one of the most sensitive methods for this purpose.[5][9]
Experimental Protocol: ISO 10993-10 - Skin Sensitization (Guinea Pig Maximization Test)
-
Induction Phase (Intradermal): On day 0, three pairs of intradermal injections are administered to the shaved dorsal region of guinea pigs. These include the test article extract, Freund's Complete Adjuvant (FCA), and the test article extract emulsified with FCA.
-
Induction Phase (Topical): On day 7, a topical application of the test article extract is applied to the same site, which has been pre-treated with sodium lauryl sulfate (B86663) to cause mild irritation.
-
Challenge Phase: On day 21, a patch containing the test article extract is applied to a naive, shaved area on the flank of the animals for 24 hours.
-
Assessment: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours after patch removal. The reactions are scored on a scale of 0-3.
Quantitative Data Summary: Sensitization
| Material | Sensitization Rate (%) | Classification |
| This compound | 0% | Non-sensitizer |
| Porcine-Derived Collagen | 0%[7] | Non-sensitizer[7] |
| Chitosan-Based Hydrogel | Not specified, but no immune response observed in vivo[8] | Likely non-sensitizer |
Experimental Workflow: Guinea Pig Maximization Test (GPMT)
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. criver.com [criver.com]
- 3. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 4. emergobyul.com [emergobyul.com]
- 5. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. cttm.nipne.ro [cttm.nipne.ro]
Safety Operating Guide
Proper Disposal Procedures for BPN-01
This document provides essential safety and logistical information for the proper disposal of BPN-01, a fluorescent probe used in cancer cell research. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₁₆N₆O₅S |
| Formula Weight | 476.5 g/mol |
| Purity | ≥90% |
| Excitation Maximum | 475 nm |
| Emission Maximum | 500 nm |
| Solubility (Acetonitrile) | 0.1-1 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Experimental Protocol: this compound Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. Adherence to these steps is crucial for ensuring laboratory safety and environmental compliance.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Characterization:
-
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is imperative to consult local, state, and federal regulations, as waste disposal requirements can vary.
3. Containerization:
-
Place waste this compound, including any contaminated materials (e.g., pipette tips, vials), into a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.
4. Professional Disposal:
-
It is recommended that all chemical waste, regardless of its hazard classification, be disposed of through a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste container.
5. Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Guide for BPN-01, a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of BPN-01.
This document provides crucial safety and logistical information for the operational use and disposal of this compound, a fluorescent probe utilized in cancer cell research. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound, chemically identified as 6-methoxy-N-(4-(((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)methyl)phenyl)benzo[d]thiazole-2-carboxamide, is a solid substance with a molecular weight of 476.5 g/mol .[1] While the Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[2]
Summary of Key Safety Data
A summary of the pertinent quantitative data for this compound is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C22H16N6O5S | [1] |
| Formula Weight | 476.5 g/mol | [1] |
| Purity | ≥90% | [1] |
| Appearance | A solid | [1] |
| Excitation Maximum | 475 nm | [1] |
| Emission Maximum | 500 nm | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml) | [1] |
Personal Protective Equipment (PPE) Protocol
The following step-by-step guide outlines the selection and use of appropriate PPE when handling this compound.
1. Risk Assessment: Before handling this compound, conduct a thorough risk assessment of the specific experimental procedure. Consider the quantity of the substance being used, the potential for aerosol generation, and the duration of handling.
2. Eye and Face Protection: Always wear ANSI-approved safety glasses with side shields or chemical splash goggles to protect against accidental splashes. If there is a significant risk of splashing, a face shield should be used in addition to goggles.
3. Skin Protection:
-
Lab Coat: A standard laboratory coat should be worn at all times to protect street clothing and skin from contamination.
-
Gloves: The SDS for this compound does not provide a specific recommendation for glove material due to a lack of testing.[2] In such cases, it is best practice to select gloves based on the solvent being used to dissolve the this compound and general chemical resistance guidelines. For handling the solid form, nitrile gloves are a suitable initial choice. When working with solutions, consult a glove compatibility chart for the specific solvent. Always inspect gloves for any signs of degradation or perforation before and during use. Dispose of contaminated gloves in accordance with institutional and local regulations.
4. Respiratory Protection: Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not required.[2] If there is a potential for generating dust or aerosols outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator may be necessary.
5. Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
Store this compound in its original, tightly sealed container at the recommended temperature of -20°C.[1]
Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
